The table below summarizes the core properties of Albendazole sulfone-d7:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 g/mol [1] |
| Parent Compound | Albendazole sulfone (a major metabolite of Albendazole) [1] |
| Isotope Label | Seven deuterium atoms (D7) [1] |
| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
| Biological Activity | Retains anti-parasitic effects against Echinococcus multilocularis Metacestodes, similar to its parent metabolite [1] |
While a direct synthesis protocol for this compound isn't detailed in the search results, related patents and studies provide insight into the general approach for creating deuterated albendazole analogs and the chemical oxidation to albendazole sulfone.
A common strategy uses commercially available albendazole as a starting material. The process involves hydrolyzing the carbamate group and then re-synthesizing it using a deuterated reagent [2].
Synthetic route for deuterated albendazole [2]
This method is noted for its simple route, easily controllable conditions, high yield, and high product purity [2]. A similar conceptual approach—oxidizing albendazole to the sulfone followed by introduction of the deuterium label—is likely used for this compound.
The synthesis of the immediate precursor, albendazole sulfoxide, provides context for the metabolic pathway. One method involves direct chemical oxidation of albendazole [3].
Detailed Oxidation Protocol [3]:
This compound is critical in research for precise quantification, leveraging its nearly identical chemical properties to the analyte that differ only in mass.
In Isotope Dilution Mass Spectrometry (IDMS), this compound is added in a known quantity to samples (e.g., blood, tissue) before analysis. Because its chemical behavior is identical to native albendazole sulfone but can be distinguished by mass spectrometry, it corrects for losses during sample preparation and variations in instrument response, providing highly accurate data [1] [2]. This is the gold standard for drug metabolism, toxicology, and residue analysis studies [2].
Understanding the role of albendazole sulfone requires placing it in the context of albendazole's metabolism and pharmacological activity.
Albendazole metabolism and mechanism of action [4] [5]
The key pharmacological points are:
Albendazole sulfone-d7 is a deuterium-labeled version of Albendazole sulfone, which is a metabolite of the anthelmintic drug Albendazole [1] [2]. The table below summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Core Identity | Deuterium-labeled Albendazole sulfone (internal standard) [1]. |
| Molecular Weight | 304.37 g/mol [1]. |
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1]. |
| Biological Role | Metabolite of Albendazole; exhibits anti-parasite effects [1]. |
| Analytical Application | Used as an internal standard for quantitative analysis by LC-MS/MS, GC-MS, or NMR [1]. |
Albendazole sulfone is a key metabolite in the body's processing of Albendazole. The deuterated form (this compound) is chemically almost identical but has a slightly higher molecular weight, allowing mass spectrometers to distinguish it from the natural form. It is added in a known amount to samples to correct for losses during preparation and instrument variability [1] [3].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying Albendazole and its metabolites in biological samples. The following workflow outlines the general steps of this method, with specific parameters detailed in the subsequent table.
LC-MS/MS analysis workflow for albendazole and metabolites.
| Protocol Component | Detailed Specifications |
|---|
| Sample Preparation | Volume: 100 µL human plasma [3]. Internal Standards: Albendazole-d3 and Albendazole sulfoxide-d5 [3]. Extraction: Solid-phase extraction (SPE) using Strata-X cartridges (30 mg/1 mL) [3]. | | Liquid Chromatography | Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) [3]. Mobile Phase: Acetonitrile - 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) [3]. Flow Rate: 0.5 mL/min (isocratic elution) [3]. Injection Volume: 2 µL [3]. | | Mass Spectrometry | Ionization: Positive Electrospray Ionization (ESI+) [3]. Ion Spray Voltage: 2500 V [3]. Source Temp: 450 °C [3]. Detection: Multiple Reaction Monitoring (MRM) [3]. | | MS/MS Transitions | Albendazole (ABZ): 266.1 → 234.1 [3]. Albendazole sulfoxide (ABZSO): 282.1 → 240.0 [3]. Internal Standard (ABZ-d3): 269.1 → 234.1 [3]. |
This deuterated standard is critical in pharmacokinetic and bioequivalence studies. It allows researchers to accurately track and quantify the low plasma concentrations of Albendazole and its metabolites, which is essential for understanding how the drug is absorbed and processed. This method has been successfully applied in studies on healthy subjects who were given single 400 mg doses of Albendazole [3].
A key consideration is that This compound is for research use only and is not intended for diagnostic or therapeutic use in patients [1]. It is also a controlled substance in many territories. Researchers must validate the analytical method for their specific application, as factors like the biological matrix and instrument configuration can affect performance.
Albendazole sulfone-d7 is a deuterated analog used primarily as an internal standard for quantitative analysis in research [1]. This specific application, combined with its status as a research-grade chemical, means that its detailed physicochemical properties, including solubility, are typically not the focus of published studies. The literature heavily concentrates on improving the solubility of the parent drug, Albendazole, which is a well-documented challenge [2] [3] [4].
Although data for the deuterated form is missing, extensive research has been conducted on improving the solubility and bioavailability of Albendazole itself. The table below summarizes some advanced formulation strategies.
| Strategy | Key Formulation Components | Reported Improvement | Key Findings/Mechanism |
|---|---|---|---|
| Salt Formation [4] | Fumaric acid (FMA), D-Tartaric acid (DTA), Hydrochloric acid (HCl) | Significant increase in solubility and intrinsic dissolution rate (IDR) compared to Albendazole API. ABZ-HCl showed the best performance. | Formation of new crystalline phases via protonation of the benzimidazole group; robust physical stability under various stress conditions. |
| pH-Sensitive Solid Dispersion [2] | Glyceryl Monostearate (GM), Hypromellose Acetate Succinate (HPMC-AS) | 3.15-fold increase in water solubility; prevents release in acidic environments, enables slow release in weak alkaline conditions (colon-targeted). | Combines solubilization with enteric-controlled release; leads to lower Cmax, longer Tmax, and higher drug concentrations in the cecum and colon. |
| Self-Microemulsifying Drug Delivery System (SMEDDS) [5] | Sesame oil, Soybean oil, Surfactants (Tween 80, Cremophor RH40) | 100% drug release in vitro within 30 minutes; 1.3-fold higher systemic bioavailability in rats compared to commercial tablets. | Liquid formulation that forms a fine microemulsion in the GI tract, enhancing dissolution. Can be adsorbed onto carriers and compressed into chewable tablets. |
| Spray-Dried Solid Dispersions [3] | Surfactants (Cremophor A25), Sugars (lactose, mannitol), Polyols | 1.8-2.6-fold increase in solubility; 3-25-fold increase in dissolution rate. | A facile, one-step, industrially scalable technique. Use of small amounts of excipient (4% of formulation) achieved a 21-fold improvement in dissolution rate. |
The methodologies below are standard for determining drug solubility and were used in the studies cited above. You can adapt these protocols for evaluating this compound.
This is the most common method for measuring equilibrium solubility.
The IDR measures the dissolution rate of a pure substance per unit area under standardized conditions.
The following diagram maps out the logical workflow and decision process for approaching solubility research based on the gathered information.
Research pathway for solubility determination
Currently, obtaining the solubility of this compound will likely require experimental determination. The strategies and protocols outlined provide a strong foundation for this work.
The table below consolidates the key molecular and application data for Albendazole sulfone-d7 from the search results.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 g/mol [1] |
| SMILES | O=C(OC)NC1=NC2=CC=C(S(=O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])[2H])=O)C=C2N1 [1] |
| InChI Key | CLSJYOLYMZNKJB-UHFFFAOYSA-N [2] [3] |
| Primary Application | Used as a deuterated internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Biological Role | Deuterated form of Albendazole sulfone, which is a metabolite of the anthelmintic drug Albendazole [1] [2] [3] |
Although direct spectral data for this compound is not available in the search results, the information provides important context for its use in analytical protocols.
Relationship between Albendazole, its metabolites, and the deuterated standard.
The table below summarizes the key details found for Albendazole sulfone-d7, which is a deuterium-labeled version of Albendazole sulfone used as a stable isotope tracer or internal standard for quantitative analysis [1].
| Property | Description |
|---|---|
| IUPAC Name | Provided in search results [1] |
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 g/mol [1] |
| SMILES | O=C(OC)NC1=NC2=CC=C(S(=O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])[2H])=O)C=C2N1 [1] |
| Application | Internal standard for quantitative NMR, GC-MS, or LC-MS [1] |
Since a direct NMR reference is unavailable, other analytical techniques and studies on non-deuterated compounds can provide a methodological framework.
A study on the parent drug, Albendazole, used solid-state NMR to investigate desmotropes (different crystal forms of the same molecular structure) [2]. The methodology included:
Research on Albendazole salts used solution ( ^1H ) NMR to confirm salt formation by observing chemical shift changes [3]. For Albendazole, a characteristic amide proton peak was observed at 11.66 ppm. Upon salt formation with various acids, this peak shifted downfield to between 12.12 ppm and 12.36 ppm, confirming molecular interaction at the benzimidazole group [3].
Fourier-Transform Infrared Spectroscopy (FT-IR) can provide complementary evidence for molecular structure and interactions. For Albendazole salts, characteristic shifts in N-H and C=O absorption peaks provided evidence of new hydrogen bonds and salt formation [3].
The following diagram illustrates a potential workflow for characterizing a novel Albendazole derivative, integrating these techniques:
Multi-technique workflow for characterizing Albendazole derivatives.
Albendazole sulfone-d7 is a deuterium-labeled analog of albendazole sulfone, which is a metabolite of the anthelmintic drug albendazole [1]. The table below summarizes its key technical details from the available search results:
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 g/mol [1] |
| CAS Number (non-labelled) | 75184-71-3 [2] |
| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] [3] |
| Regulatory Use | Reference standard for analytical method development, validation (AMV), and Quality Control (QC) [2] |
| Biological Context | Labeled form of albendazole sulfone, a metabolite of Albendazole [1] [4] |
While the search results do not contain specific protocols for working with this compound, one study provides a detailed LC-MS/MS method for albendazole and its active metabolite, albendazole sulfoxide, using their respective deuterated internal standards [3]. This methodology offers a relevant framework.
Example LC-MS/MS Conditions from Literature [3]:
This method used solid-phase extraction (SPE) for sample preparation from human plasma and achieved a linear range for albendazole of 0.200–50.0 ng/mL [3].
Understanding the metabolic pathway of the parent drug, Albendazole, provides essential context for the role of this compound. The following diagram illustrates this pathway and the point where the deuterated standard is used for analysis.
This diagram shows the metabolic pathway of Albendazole and where deuterated internal standards, including this compound, are used for precise quantification of each compound in biological samples via LC-MS/MS [3] [4] [5].
The table below summarizes the available information for Albendazole sulfone, which can serve as a guide for handling the deuterated form, as their chemical properties are typically very similar.
| Property | Albendazole sulfone (Neat Powder) [1] | Albendazole sulfone (in Methanol) [2] |
|---|---|---|
| Recommended Storage Temperature | -20°C (powder) [1] | -20°C [2] |
| Container | Tightly sealed [1] | Tightly closed [2] |
| Environment | Cool, well-ventilated area. Away from direct sunlight and ignition sources [1]. | Cool place. Keep container dry and well-ventilated [2]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [1]. | Not specified (Methanol solvent is highly flammable) [2]. |
A primary application for a deuterated standard like Albendazole sulfone-d7 is to serve as an internal standard in mass spectrometry-based assays to quantify the non-deuterated analyte in biological samples [3] [4]. The following diagram outlines a typical experimental workflow:
Typical workflow using a deuterated internal standard for bioanalysis.
Role of Deuterated Standards: Compounds like this compound are used as internal standards in analytical techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) [5] [3]. Their nearly identical chemical properties to the analyte (Albendazole sulfone) ensure they behave similarly during sample preparation and analysis, while their different mass allows the mass spectrometer to distinguish them. This corrects for variations in extraction efficiency and instrument response, leading to highly accurate quantification [3] [4].
Sample Preparation and Analysis: While the search results do not provide a full protocol for this compound, they reference methods developed for Albendazole and its metabolites in human plasma and blood using LC-MS/MS [5]. A typical procedure would involve:
Albendazole (ABZ) is a broad-spectrum anthelmintic drug. Its efficacy and toxicity are primarily linked to its active metabolite, Albendazole sulfoxide (ASOX), while Albendazole sulfone (ASON) is a secondary, inactive metabolite [1] [2]. Due to significant inter-individual variability in drug metabolism and the narrow therapeutic window of ASOX, Therapeutic Drug Monitoring (TDM) is crucial for successful treatment [2].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS), such as Albendazole sulfone-d7, is a best practice in LC-MS/MS. It corrects for variability in sample preparation, ionization efficiency, and instrumental drift, ensuring accurate and precise quantification [3] [4] [5].
2.1 Chemicals and Reagents
2.2 Instrumentation
2.3 Preparation of Solutions
2.4 Sample Preparation (Solid Phase Extraction) The following SPE procedure is adapted from a published method [6] and can be scaled for a 96-well plate format for higher throughput.
2.5 LC-MS/MS Analysis
Table 1: Proposed MRM Transitions and Parameters for Analytes and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| ABZ | 266.1 | 234.1 | 200 | 70 | 27 |
| ASOX | 282.1 | 240.0 | 200 | 85 | 18 |
| ASON | 298.1 | 266.1* | 200 | 85 | 20 |
| ASON-d7 | 305.2 | 273.2* | 200 | 85 | 20 |
Note: The Q3 mass for ASON and ASON-d7 is proposed based on the common loss of a methoxy group; this should be confirmed experimentally.
2.6 Calibration and Validation
The diagram below summarizes the entire analytical procedure, from sample collection to data analysis.
Diagram Title: Sample Preparation and Analysis Workflow
After validation, this method is capable of precisely quantifying ABZ and its metabolites in patient samples. The table below summarizes the type of data you can expect from a patient TDM analysis.
Table 2: Example Patient Plasma Concentrations 4 Hours Post-Dose of 400 mg ABZ [2]
| Compound | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Recommended Therapeutic Range (ASOX) |
|---|---|---|---|
| ASOX | 332 – 2897 | 911.5 | 843 – 2500 ng/mL* |
| ASON | 19.2 – 202.6 | 58.7 | - |
| ABZ | 2.2 – 167.5 | 25.2 | - |
Note: *The recommended range for ASOX (1-3 µmol/L) is approximately 843-2500 ng/mL. Values above this range indicate a risk of toxicity [2].
The primary method for analyzing albendazole (ABZ), albendazole sulfoxide (ABZSO), and albendazole sulfone (ABZSO2) in plasma is a high-throughput LC-MS/MS technique. A key feature is the use of a deuterated internal standard to ensure accuracy and precision, though the specific application of albendazole sulfone-d7 is inferred as a best practice [1] [2].
The main advantages of this method are [1]:
The following tables summarize the critical conditions and performance data for the validated method.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
|---|---|
| Analytes | Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) [1] |
| Suggested Internal Standard | This compound (for quantifying ABZSO2 and other analytes) [3] |
| Extraction Method | One-step extraction using an Ostro 96-well plate [1] |
| Chromatography | Reversed-phase gradient elution [1] |
| Run Time | 4 minutes [1] |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode [1] |
Table 2: Validation Parameters and Performance Data
| Parameter | Value |
|---|---|
| Calibration Range (ABZ) | 0.25 - 200 ng/mL [1] |
| Calibration Range (ABZSO) | 5 - 3500 ng/mL [1] |
| Calibration Range (ABZSO2) | 0.5 - 500 ng/mL [1] |
| Linearity | Coefficient of determination (r²) > 0.99 [1] [4] |
| Precision | Coefficient of variation (CV) < 7% [1] |
| Accuracy | Within acceptable limits per ICH M10 [1] |
This protocol is adapted from the referenced LC-MS/MS method, with the integration of This compound as the internal standard.
The sample preparation follows a streamlined, high-throughput process, which is visualized in the workflow below.
This method was successfully applied to monitor plasma levels in patients with alveolar echinococcosis. The active metabolite, ABZSO, is primarily monitored to ensure efficacy and avoid toxicity [1] [2].
Table 3: Measured Plasma Concentrations in Patients (4 hours post 400 mg ABZ dose)
| Analyte | Concentration Range (ng/mL) | Median Concentration (ng/mL) |
|---|---|---|
| ABZSO (active metabolite) | 332 - 2897 | 911.5 |
| ABZSO2 | 19.2 - 202.6 | 58.7 |
| ABZ (parent drug) | 2.2 - 167.5 | 25.2 |
The data shows significant inter-patient variability, underscoring the value of TDM. In the study, 5 out of 10 patients had ABZSO levels outside the recommended therapeutic range, with one patient experiencing hair loss due to significantly elevated levels [2].
1. Introduction Albendazole sulfone-d7 is a deuterium-labeled stable isotope of albendazole sulfone, a key metabolite of the anthelmintic drug albendazole [1]. Its primary application in analytical chemistry is to serve as an internal standard (IS) for quantitative analysis using techniques like LC-MS or HPLC, where it corrects for variability in sample preparation and instrument response [1]. This note outlines a validated HPLC-PDA method for the simultaneous determination of albendazole and its metabolites (albendazole sulfoxide and albendazole sulfone) in cattle plasma, with a protocol for incorporating this compound to enhance quantification accuracy.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Equipment and Instrumentation
2.3. Detailed Chromatographic Conditions The table below summarizes the key parameters of the validated HPLC method.
Table 1: Optimized HPLC-PDA Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | XBridge C18 (4.6 mm × 250 mm, 5 µm) [2] [3] |
| Mobile Phase | Gradient of Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH adjusted to 6.6) [2] [3] |
| Flow Rate | 1.2 mL/min [2] [3] |
| Detection Wavelength | 292 nm [2] [3] |
| Column Temperature | Ambient (or controlled per system requirements) |
| Injection Volume | As per system optimization (e.g., 20-50 µL) |
2.4. Sample Preparation Workflow (Solid-Phase Extraction) The sample preparation is critical for removing interfering matrix components and pre-concentrating the analytes. The following workflow, which includes the addition of the internal standard, is adapted from the validated method.
Diagram 1: Sample preparation workflow for plasma samples using solid-phase extraction (SPE). The addition of a deuterated internal standard like this compound occurs at the initial stage [2] [3].
2.5. Key Validation Parameters of the Reference Method The method upon which this protocol is based has been fully validated according to the European Medicines Agency (EMA) guidelines [2] [3]. The table below summarizes its key performance characteristics.
Table 2: Method Validation Summary for ABZ and Metabolites
| Validation Parameter | Result / Criterion |
|---|---|
| Linearity Range | 0.025 - 2.0 µg/mL for all three compounds [2] [3] |
| Correlation Coefficient (R²) | ≥ 0.99 [2] [3] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL [2] [3] |
| Within-/Between-Run Precision (CV) | ≤ 15.1% [2] [3] |
| Within-/Between-Run Accuracy | Deviations ≤ 117.7% [2] [3] |
| Specificity | No interference from blank plasma [4] [3] |
When adapting this method for your specific research, consider these optimization strategies derived from general HPLC principles and the source method:
Albendazole sulfone is a primary metabolite of albendazole, a broad-spectrum anthelmintic agent widely used in the treatment of parasitic infections. As the terminal oxidation product in the albendazole metabolic pathway, albendazole sulfone represents a crucial analyte in pharmacokinetic studies due to its role in understanding the complete metabolic profile and exposure-response relationships of albendazole-based therapies. The pharmacokinetic characterization of albendazole sulfone is particularly important in special populations, including pediatric patients, pregnant women, and individuals with specific clinical conditions such as neurocysticercosis, where the blood-brain barrier penetration of metabolites directly impacts therapeutic efficacy.
The metabolic transformation of albendazole occurs through a sequential oxidation process, beginning with the conversion to albendazole sulfoxide (the pharmacologically active metabolite), which is further metabolized to albendazole sulfone. This transformation is mediated primarily by hepatic enzyme systems, including flavin monooxygenases (FMO) and cytochrome P450 enzymes, mainly CYP3A4. Understanding the pharmacokinetics of albendazole sulfone is essential for comprehensive drug development as it represents the terminal metabolic pathway and provides insights into potential drug accumulation, elimination patterns, and inter-individual variability in drug response [1].
The pharmacokinetic profile of albendazole sulfone demonstrates characteristic patterns that are crucial for understanding drug exposure and elimination. After albendazole administration, albendazole sulfone reaches its maximum concentration (Cmax) approximately 4 hours post-dose, with a reported half-life (t~1/2~) ranging between 7 to 8 hours based on comprehensive studies in hookworm-infected adolescents. This elimination half-life is significantly longer than that of the parent compound albendazole, which has a half-life of approximately 1.5 hours [2] [3]. The extended half-life of albendazole sulfone suggests potential for accumulation with repeated dosing, a critical consideration in therapeutic regimen design.
Comparative analysis of pharmacokinetic parameters across different biological matrices reveals important methodological considerations. Studies have demonstrated that C~max~ values for albendazole sulfone show statistically significant differences when measured in different sample types, with microsampling devices (22 ng/ml) showing higher values compared to traditional wet matrices (14 ng/ml). This matrix-dependent variation underscores the importance of consistent methodological approaches in pharmacokinetic study design and the need for appropriate correction factors when comparing data across studies employing different sampling techniques [2].
Table 1: Key Pharmacokinetic Parameters of Albendazole and Its Metabolites
| Compound | C~max~ (ng/ml) | t~max~ (h) | t~1/2~ (h) | AUC~ss0-8~ (ng·h/ml) | Matrix Dependence |
|---|---|---|---|---|---|
| Albendazole | 12.5-26.5 | ~2 | ~1.5 | Not reported | Minimal matrix effect |
| Albendazole Sulfoxide | 288-380 | ~4 | 7-8 | 1719.2 (ASOX+) 261.4 (ASOX-) | Moderate matrix effect |
| Albendazole Sulfone | 14-22 | ~4 | 7-8 | Not reported | Significant matrix effect |
The enantioselective disposition of albendazole metabolites represents a critical aspect of their pharmacokinetic behavior. Research has demonstrated that the albendazole sulfoxide metabolite exists as two enantiomers with distinct pharmacokinetic profiles. The (+)-ASOX enantiomer shows significantly greater systemic exposure compared to the (-)-ASOX enantiomer, with reported AUC~ss0-8~ values of 1719.2 ng·h/ml versus 261.4 ng·h/ml, respectively, in patients with neurocysticercosis. This approximately 6.6-fold difference in exposure highlights the importance of stereoselective analysis in pharmacokinetic studies [4].
The metabolic conversion from albendazole sulfoxide to albendazole sulfone demonstrates enantioselective characteristics, with the sulfone formation capacity, expressed by the AUC~ss0-8~ ratio of ASON/(ASOX + ASON), estimated at 8.0 (7.0-8.9). This indicates that approximately 8% of the total metabolic exposure is attributed to albendazole sulfone formation. The clearance pathways also show enantioselectivity, with apparent clearance values of 5.8 L/h/kg for (+)-ASOX compared to 54.0 L/h/kg for (-)-ASOX, further emphasizing the substantial differences in the handling of these enantiomers in the body [4].
CSF Penetration: Albendazole sulfone demonstrates significant distribution into the central nervous system, with studies in neurocysticercosis patients showing a plasma/CSF ratio of approximately 2.7 for both ASOX enantiomers. This indicates that the transport through the blood-brain barrier is not enantioselective but depends on passive diffusion. However, the overall exposure ratio between ASOX and ASON in CSF is approximately 20:1, demonstrating that albendazole sulfoxide is the predominant metabolite in the central nervous system, while albendazole sulfone shows limited penetration compared to its precursor [1].
Tissue Distribution: The distribution of albendazole sulfone into various tissues follows patterns similar to other albendazole metabolites, with preferential distribution to systemic tissues rather than the central nervous system. The elimination half-life of albendazole sulfone in CSF is approximately 2.6 hours, significantly shorter than its systemic half-life, suggesting potential efflux mechanisms or continued metabolism within the central nervous system compartment [1].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantification of albendazole sulfone in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A validated LC-MS/MS method for simultaneous determination of albendazole sulfoxide and albendazole sulfone has been developed with a linear range of 20-5000 ng/mL for albendazole sulfoxide and 10-1500 ng/mL for albendazole sulfone. This method demonstrates excellent precision (RSD < 12%) and accuracy (RE < 7%) with high recovery (>90%), making it suitable for therapeutic drug monitoring and pharmacokinetic studies [5].
The sample preparation protocol involves extraction of 200 μL plasma samples with a specialized organic solvent mixture comprising ether-dichloromethane-chloroform (60:30:10, v/v/v). The chromatographic separation is performed using a C~18~ column with a mobile phase consisting of methanol-formic acid 20 mmol/L (70:30). This method has been successfully applied to determine plasma and cerebrospinal fluid levels of albendazole metabolites in patients with subarachnoidal neurocysticercosis who received albendazole at 30 mg/kg per day for 7 days, demonstrating its applicability in clinical settings [5].
The enantioselective analysis of albendazole sulfoxide presents unique analytical challenges due to the structural similarity of the enantiomers. A robust high-performance liquid chromatography (HPLC) method utilizing a Chiralpak AD chiral phase column has been developed for the separation and quantification of (+)-ASOX and (-)-ASOX enantiomers. The method employs a mobile phase consisting of n-hexane/isopropanol/ethanol (81:14.75:4.25, v/v/v) at a flow rate of 1.1 ml/min with fluorescence detection (λ~exc~=280 nm, λ~em~=320 nm) [1].
Table 2: Analytical Methods for Albendazole Metabolite Quantification
| Analytical Method | Matrix | Linear Range | Precision (RSD) | Accuracy (RE) | Recovery | Key Applications |
|---|---|---|---|---|---|---|
| LC-MS/MS | Plasma, CSF | ASOX: 20-5000 ng/mL ASON: 10-1500 ng/mL | < 12% | < 7% | > 90% | Therapeutic drug monitoring, PK studies |
| Chiral HPLC | Plasma, CSF | Not specified | Not specified | Not specified | Not specified | Enantioselective PK, Metabolic profiling |
| LC-MS/MS (Microsamples) | DBS, Mitra | Fully validated | Precise | Accurate | Robust | Pediatric studies, Limited blood volume |
The validation of this chiral analytical method included assessment of selectivity against commonly co-administered medications such as dexamethasone, phenobarbitone, phenytoin, carbamazepine, cimetidine, and ranitidine, confirming no interfering peaks from these compounds. For cerebrospinal fluid samples, a specialized extraction procedure is employed involving the addition of sodium metabisulfite solution and acetate buffer (pH 7.0) followed by extraction with ethyl acetate. The extraction efficiency and matrix effects have been thoroughly evaluated to ensure reliable quantification in this complex biological matrix [1].
Selectivity and Specificity: All developed methods must demonstrate absence of interference from endogenous matrix components and commonly co-administered drugs. For albendazole sulfone quantification, this is particularly important in clinical settings where patients often receive concomitant medications such as antiepileptics or anti-inflammatory drugs. The use of mass spectrometric detection provides enhanced specificity through monitoring of characteristic transition ions for albendazole sulfone [5].
Recovery and Matrix Effects: Comprehensive validation of extraction procedures is essential for reliable quantification. The recovery of albendazole sulfone from biological matrices should be consistent and reproducible. Studies have shown that dried-blood spots (DBS) may present challenges with matrix effects and poor recovery, though the extraction efficiency remains constant throughout the concentration range, enabling the application of appropriate correction factors [2].
Advanced microsampling techniques have revolutionized pharmacokinetic studies, particularly in pediatric populations and studies requiring frequent sampling. A comprehensive comparison of traditional sampling methods (plasma and blood) with novel microsampling approaches (dried-blood spots and Mitra samples) has been conducted for albendazole sulfone quantification. The results demonstrate that time-concentration profiles and pharmacokinetic parameters obtained from all four matrices are generally comparable, supporting the application of microsampling in future albendazole pharmacokinetic studies [2].
The evaluation of these sampling methods revealed that the use of dried-blood spots was limited by matrix effects and poor recovery, though the extraction efficiency remained constant throughout the concentration range. In contrast, the Mitra microsampling device demonstrated more robust performance during validation, with researchers recommending its use for future albendazole pharmacokinetic studies. This recommendation is particularly relevant for studies in pediatric populations, where limited blood volume presents ethical and practical challenges for traditional venous sampling [2] [3].
Sample Collection: For dried-blood spots, precisely 20 μL of capillary blood should be collected via fingerstick and applied to specialized filter paper cards. For Mitra samples, follow manufacturer instructions for volumetric capillary sampling. All samples should be air-dried completely at room temperature for a minimum of 4 hours before storage to prevent microbial growth and analyte degradation [2].
Sample Storage and Stability: Dried-blood spots and Mitra samples should be stored with desiccant packs in impermeable bags at -20°C or lower to maintain analyte stability. Long-term stability studies should be conducted for each specific storage condition, as albendazole sulfone stability in microsamples may differ from traditional plasma samples due to different matrix interactions and potential degradation pathways [2].
Sample Extraction and Analysis: For dried-blood spots, punch a disc of appropriate diameter from the central blood spot and extract with a suitable solvent system. For Mitra samples, the entire tip is typically extracted. Include quality control samples at low, medium, and high concentrations in each analysis batch to ensure method reliability. The extraction solvent should be optimized to maximize recovery while minimizing co-extraction of interfering substances [2].
Neurocysticercosis represents a particularly important indication for albendazole therapy where understanding albendazole sulfone pharmacokinetics is crucial for treatment optimization. Patients with active brain parenchymal neurocysticercosis typically receive albendazole at a dosage of 15 mg kg^-1 day^-1 divided into two daily doses for 8 days. During the last dose interval on day 8, serial blood sampling is recommended at 0, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, and 12 hours to fully characterize the steady-state pharmacokinetics of albendazole sulfone and other metabolites [1].
The penetration of albendazole metabolites into the central nervous system is a critical determinant of therapeutic efficacy in neurocysticercosis. Research has demonstrated differential distribution of albendazole metabolites into the cerebrospinal fluid, with the CSF AUC~ASOX~/AUC~ASON~ ratio approximately 20:1, indicating that albendazole sulfoxide is the predominant metabolite in the CNS compartment. Interestingly, the elimination half-life of both ASOX enantiomers in CSF is approximately 2.5 hours, while albendazole sulfone shows a slightly longer half-life of 2.6 hours in CSF [1].
Pregnancy Warnings: Albendazole is classified as pregnancy category D according to the Australian TGA, indicating drugs that have caused or are suspected to have caused an increased incidence of human fetal malformations. Contraindications for use during pregnancy are based on animal studies revealing embryotoxicity and skeletal malformations in pregnant rats and rabbits. Women of reproductive potential should have a negative pregnancy test before initiating therapy, and effective contraception is recommended during therapy and for at least one month after the last dose [6].
Lactation Considerations: Albendazole and its metabolites are minimally excreted into breast milk, with peak milk levels for the sulfoxide metabolite reached at approximately 6.9 hours after a 400 mg dose, averaging 352 μg/L. The half-life of albendazole sulfoxide in breast milk is approximately 12.4 hours. The WHO considers albendazole compatible with breastfeeding, with estimates indicating that a fully breastfed infant would be exposed to less than 0.1 mg/kg of the sulfoxide metabolite over 36 hours after a 400 mg maternal dose, representing an infant dose less than 1.5% of the weight-adjusted maternal dose [6].
For a comprehensive pharmacokinetic study of albendazole sulfone, the following protocol is recommended:
Subject Preparation and Dosing:
Blood Sampling Schedule:
Sample Processing:
Selectivity and Specificity:
Linearity and Range:
Precision and Accuracy:
The following workflow diagram illustrates the complete experimental process for albendazole sulfone pharmacokinetic studies:
Figure 1: Experimental Workflow for Albendazole Sulfone Pharmacokinetic Studies
Pharmacokinetic Calculations:
Statistical Analysis:
Albendazole sulfone, as a metabolite of albendazole, falls under the regulatory requirements for metabolite safety testing as outlined in the ICH M3(R2) and ICH S9 guidelines. The safety qualification of albendazole sulfone should be demonstrated through appropriate preclinical studies, with particular attention to its potential for embryo-fetal toxicity based on findings from animal studies with the parent compound. These studies have revealed evidence of teratogenicity, including embryotoxicity and skeletal malformations in pregnant rats and rabbits, which forms the basis for contraindications during pregnancy in humans [6].
In clinical settings, rigorous safety monitoring is essential during albendazole therapy. Recommended monitoring parameters include:
Table 3: Dosing Recommendations and Safety Considerations in Special Populations
| Population | Dosing Recommendation | Key Safety Considerations | Monitoring Parameters |
|---|---|---|---|
| Pediatric | 10-15 mg/kg/day (soil-transmitted helminths) | Limited pharmacokinetic data; microsampling recommended | Growth monitoring, developmental assessment |
| Pregnant Women | Contraindicated (except if no alternative) | Potential embryotoxicity and skeletal malformations | Enhanced fetal monitoring if administered |
| Lactating Women | Compatible with breastfeeding (WHO) | Minimal transfer to breast milk | Monitor infant for gastrointestinal effects |
| Hepatic Impairment | Dose adjustment may be necessary | Reduced metabolic capacity | Frequent liver function tests |
The risk-benefit assessment for albendazole therapy must consider the potential for albendazole sulfone accumulation in special populations. For patients with severe hepatic impairment, reduced metabolism of albendazole sulfoxide to albendazole sulfone may alter the overall exposure to active metabolites. Similarly, in patients with renal impairment, potential changes in the elimination of albendazole sulfone should be considered, though renal excretion represents a minor pathway for this metabolite [6].
Albendazole (ABZ) is a broad-spectrum anthelmintic drug. Its pharmacological activity and persistence in animal tissues are primarily attributed to its metabolites, making their accurate quantification essential for residue depletion studies and safety assessments [1]. The primary metabolites are albendazole sulfoxide (ABZ-SO), albendazole sulfone (ABZ-SO₂), and 2-aminoalbendazole sulfone (2-NH₂-ABZ-SO₂) [1]. This document outlines a sensitive and reliable LC-MS/MS method for their simultaneous determination in animal tissues.
The following section describes the sample preparation and instrumental analysis for quantifying albendazole and its metabolites in animal tissues, as adapted from the literature [1].
The sample preparation process is designed to extract and clean up the analytes from complex tissue matrices, with a specific step to release the bound metabolite 2-aminoalbendazole sulfone.
The following table summarizes the key parameters for the liquid chromatography and mass spectrometry analysis.
| Parameter | Specification |
|---|---|
| LC Column | XTerra MS C18 (100 mm x 2.1 mm, 3.5 µm) [1] |
| Mobile Phase | Gradient of 0.1% Formic Acid and Methanol [1] |
| Flow Rate | Not specified in search results; typically 0.2-0.4 mL/min for such columns. |
| Detection | Mass Spectrometry (ESI+ mode) [1] |
| Quantification | Calibration curves (0.01–0.5 µg/mL) [1] |
The analytical method was validated to ensure its reliability, sensitivity, and accuracy for the intended use. The key validation parameters are summarized below.
| Validation Parameter | Result |
|---|---|
| Limit of Quantification (LOQ) | ≤ 4 µg/kg for each analyte [1] |
| Linear Range | 0.01 - 0.5 µg/mL [1] |
| Correlation Coefficient (R²) | > 0.9935 [1] |
| Recovery (Muscle) | 70.2% - 88.0% [1] |
| Recovery (Liver) | 70.3% - 83.2% [1] |
| Repeatability (RSD) | 5.75% - 11.6% [1] |
Understanding the metabolism of albendazole is crucial for interpreting quantification results and assessing potential drug-drug interactions (DDIs).
Albendazole sulfoxide and sulfone can also act as perpetrators in drug-drug interactions. In vitro studies have shown that triclabendazole sulfoxide and sulfone can inhibit several CYP enzymes, suggesting that similar albendazole metabolites may also pose a DDI risk [2]. This underscores the importance of metabolite monitoring beyond residue analysis.
The protocol described is based on a published scientific method [1]. For laboratory implementation, you must:
The analysis of anthelmintic drugs and their metabolites in biological matrices is crucial for understanding pharmacokinetic profiles and optimizing dosing regimens. Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive hepatic metabolism to form active metabolites, primarily albendazole sulfoxide and albendazole sulfone. The deuterated internal standard Albendazole sulfone-d7 plays a critical role in ensuring accurate quantification of these metabolites through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details a validated high-throughput method for simultaneous analysis of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using this compound as an internal standard, enabling precise therapeutic drug monitoring in clinical settings.
The method addresses a significant challenge in ant parasitic therapy – maintaining therapeutic concentrations while minimizing side effects. Albendazole sulfoxide, the primary active metabolite, is responsible for both treatment efficacy and potential toxicity, necessitating careful monitoring of plasma concentrations [1]. The developed method demonstrates significant advantages over conventional approaches through its minimal sample volume requirements (50 μL), rapid analysis time (4 minutes per sample), and ability to quantify a wide range of concentrations with high precision, making it suitable for both routine clinical monitoring and large-scale pharmacokinetic studies.
This compound (Molecular Weight: 304.37 g/mol, Molecular Formula: C12H8D7N3O4S) is a deuterium-labeled analog of albendazole sulfone, specifically designed for use as an internal standard in quantitative bioanalysis. The compound features seven deuterium atoms incorporated at the propylthio side chain, creating a distinct mass difference that enables clear separation from the native compound during mass spectrometric analysis while maintaining nearly identical chromatographic properties [2]. This structural characteristic makes it particularly valuable for stable isotope dilution methods, which improve quantification accuracy by accounting for variability in sample preparation and ionization efficiency.
As a metabolite of albendazole, albendazole sulfone exhibits anti-parasitic activity against Echinococcus multilocularis metacestodes, though it is generally considered less active than albendazole sulfoxide [2]. The deuterated form is exclusively intended for research applications as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and is not for clinical use in patients. The compound should be stored according to the manufacturer's recommended conditions specified in the Certificate of Analysis to maintain stability [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Weight | 304.37 g/mol |
| Molecular Formula | C12H8D7N3O4S |
| CAS Number | Not specified in sources |
| Storage Conditions | Follow Certificate of Analysis |
| Intended Use | Research use only, not for human administration |
| Stable Isotopes | 7 deuterium atoms |
Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL. This solution should be prepared fresh weekly and stored at -20°C when not in use. The use of a stable isotope-labeled internal standard is critical for compensating matrix effects and accounting for recovery variations during the sample preparation process.
This one-step extraction procedure using Ostro plates provides excellent recovery while effectively removing phospholipids and other matrix interferents that can affect ionization efficiency [1]. The minimal sample volume requirement (50 μL) makes this method particularly suitable for pediatric studies or situations where sample volume is limited.
The chromatographic separation employs a reverse-phase C18 column with gradient elution to achieve optimal separation of albendazole, its metabolites, and the internal standard. The specific parameters are detailed below:
Table 2: LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.2 |
| 1.0 | 70 | 30 | 1.2 |
| 3.0 | 5 | 95 | 1.2 |
| 3.5 | 5 | 95 | 1.2 |
| 3.6 | 90 | 10 | 1.2 |
| 4.0 | 90 | 10 | 1.2 |
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.6 with acetic acid Mobile Phase B: HPLC-grade acetonitrile Column Temperature: 40°C Injection Volume: 10 μL Autosampler Temperature: 10°C Total Run Time: 4 minutes
Under these conditions, typical retention times are approximately 3.5 minutes for albendazole sulfoxide, 4.9 minutes for albendazole sulfone, and 7.0 minutes for albendazole, though these may vary slightly based on column age and mobile phase composition [3]. The short run time of 4 minutes enables high-throughput analysis, making the method suitable for processing large sample batches in clinical studies [1].
The following diagram illustrates the complete sample preparation and analysis workflow:
Table 3: MRM Transitions and Mass Spectrometer Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| Albendazole | 266.1 | 234.1 | 100 | 80 | 30 | 12 |
| Albendazole sulfoxide | 282.1 | 240.1 | 100 | 85 | 25 | 12 |
| Albendazole sulfone | 298.1 | 266.1 | 100 | 90 | 30 | 14 |
| This compound | 305.1 | 273.1 | 100 | 90 | 30 | 14 |
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode with the transitions specified in Table 3. The deuterated internal standard this compound provides a +7 Da mass shift, which allows for clear differentiation from the native compound while maintaining nearly identical chromatographic behavior and ionization characteristics [2]. Optimal collision energies and declustering potentials should be determined for each specific instrument through direct infusion of reference standards.
The method has been comprehensively validated according to the ICH guideline M10 on bioanalytical method validation, addressing key parameters including selectivity, linearity, accuracy, precision, and stability [1].
Calibration curves demonstrate excellent linearity across the specified concentration ranges for all analytes. The correlation coefficients (R²) exceed 0.99, confirming the suitability of the method for quantitative analysis [1] [3].
Table 4: Calibration Range and Linearity Data
| Analyte | Calibration Range | LLOQ | Correlation Coefficient (R²) | Linear Regression Model |
|---|---|---|---|---|
| Albendazole | 0.25-200 ng/mL | 0.25 ng/mL | >0.99 | Weighted linear (1/x²) |
| Albendazole sulfoxide | 5-3500 ng/mL | 5 ng/mL | >0.99 | Weighted linear (1/x²) |
| Albendazole sulfone | 0.5-500 ng/mL | 0.5 ng/mL | >0.99 | Weighted linear (1/x²) |
Method validation demonstrated excellent precision and accuracy across multiple quality control levels. The coefficient of variation (CV) for within-run and between-run precision was below 7% for all analytes, well within the acceptable criteria of ≤15% [1]. Accuracy values ranged from 85-115% across the calibration range, confirming the reliable quantification capability of the method.
This validated method has been successfully applied to monitor albendazole, albendazole sulfoxide, and albendazole sulfone in plasma samples from patients with alveolar echinococcosis, demonstrating its utility in clinical settings [1]. The method enables precise therapeutic drug monitoring to maintain effective concentrations while minimizing toxicity risks.
The following diagram illustrates the metabolic pathway of albendazole and the role of this compound in the analytical process:
The method has proven particularly valuable for dose optimization in patients with parasitic infections, as albendazole sulfoxide concentrations correlate with both therapeutic efficacy and adverse effects. Monitoring these metabolites allows clinicians to individualize dosing regimens, maximizing therapeutic outcomes while minimizing the risk of toxicity [1] [4]. The short analysis time of 4 minutes enables rapid turnaround of results, facilitating clinical decision-making in time-sensitive situations.
The presented LC-MS/MS method with this compound as an internal standard provides a robust, sensitive, and high-throughput approach for simultaneous quantification of albendazole and its metabolites in human plasma. The method fulfills all validation criteria according to ICH M10 guidelines and has been successfully applied to therapeutic drug monitoring in patients with parasitic infections [1]. The use of stable isotope-labeled internal standard ensures accurate quantification by compensating for matrix effects and procedural variations, while the minimal sample volume requirement and short run time make the method highly suitable for both clinical and research applications.
Albendazole sulfoxide-d7 is the deuterium-labeled form of Albendazole sulfoxide (also known as Ricobendazole), which is the main active metabolite of the anthelmintic drug Albendazole [1]. Its primary application is serving as an internal standard in quantitative analytical techniques.
The table below summarizes a validated High-Performance Liquid Chromatography (HPLC) method suitable for the simultaneous determination of albendazole and its metabolites, which would typically include the sulfone and sulfoxide compounds [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) |
| Objective | Simultaneous determination of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone |
| Stationary Phase | XBridge C18 column (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 292 nm |
| Linear Range | 0.025 to 2.0 µg/mL for all three compounds |
| Sample Matrix | Cattle plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Validation Guideline | European Medicines Agency guideline (EMA/CHMP/ICH/172948/2019) |
The following diagram illustrates a generalized logical workflow for quantifying analytes using an internal standard like Albendazole sulfoxide-d7, based on the HPLC method above.
General Workflow for LC-MS Quantification using an Internal Standard
The provided information serves as a strong foundation. To proceed with your research, you may need to:
The table below summarizes the core identity and primary research applications of Albendazole sulfone-d7 as identified in the literature.
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 [1] |
| Bioactivity | Deuterium-labeled form of Albendazole sulfone; exhibits anti-parasite effects against Echinococcus multilocularis Metacestodes [1]. |
| Primary Applications | 1. Internal Standard: Used in Mass Spectrometry (MS) for accurate quantification of Albendazole sulfone and its metabolites in biological samples [2]. 2. Metabolic Studies: Serves as a tracer to study the pharmacokinetic and metabolic profile of the parent drug, Albendazole [2] [1]. | | Key Advantage | Deuterium incorporation can enhance metabolic stability and allows for clear distinction from the non-labeled compound in analytical assays [2] [1]. |
Since detailed protocols were not found, the following workflow outlines a standard approach for using this compound as an internal standard in quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This workflow is depicted in the diagram below.
Sample Preparation
Liquid Chromatography (LC) Separation
Mass Spectrometry (MS) Detection
Data Quantification
Albendazole Sulfone-d7 is a characterized chemical compound used exclusively as a reference standard for the Active Pharmaceutical Ingredient (API) Albendazole in analytical testing [1].
Since direct chromatographic methods for this compound are not detailed in the search results, the following validated protocols for the non-labelled albendazole sulfone and related compounds provide a strong basis for method development. You can adapt these conditions, substituting the internal standard with this compound.
This high-throughput method is validated per ICH M10 guidelines and is suitable for sensitive, simultaneous quantification of albendazole and its metabolites [2].
This method provides a cost-effective alternative for laboratories without access to mass spectrometry and has been validated according to European Medicines Agency (EMA) guidelines [3] [4] [5].
The table below consolidates key validation parameters from the researched methods, demonstrating their performance for quantifying albendazole sulfone.
Table 1: Analytical Method Performance Data for Albendazole Sulfone
| Parameter | LC-MS/MS Method (Human Plasma) [2] | HPLC-PDA Method (Cattle Plasma) [3] [5] |
|---|---|---|
| Linear Range | 0.5 - 500 ng/mL | 0.025 - 2.0 µg/mL (25 - 2000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.025 µg/mL (25 ng/mL) |
| Precision (CV) | < 7% | ≤ 10.7% |
| Accuracy | Conforms to ICH M10 | 93.3 - 114.1% |
For a clear overview, the following diagram illustrates the general workflow for sample preparation and analysis, integrating elements from the cited protocols.
This protocol is adapted from a 2019 study that developed and validated methods to quantify Albendazole sulfone and other metabolites in various biological matrices [1].
The overall process for sample preparation and analysis is as follows:
1. Sample Preparation (Protein Precipitation)
2. Liquid Chromatography (LC) Conditions The following gradient elution program provides optimal compound separation [1]:
| Time (min) | Mobile Phase A (Water + 0.05% Formic Acid) | Mobile Phase B (Methanol + 0.05% Formic Acid) |
|---|---|---|
| 0.0 | 95% | 5% |
| 0.5 | 95% | 5% |
| 2.0 | 5% | 95% |
| 4.0 | 5% | 95% |
| 4.1 | 95% | 5% |
| 6.0 | 95% | 5% |
3. Mass Spectrometry (MS) Parameters The key parameters for detecting Albendazole sulfone and related compounds are summarized below [1]:
| Compound | Precursor Ion > Product Ion (m/z) |
|---|---|
| Albendazole (ALB) | 266.1 > 234.4 |
| Albendazole sulfoxide (ALBOX) | 282.1 > 240.4 |
| Albendazole sulfone (ALBON) | 298.1 > 159.3 |
| Albendazole-d3 (Internal Standard) | 269.1 > 234.4 |
When adapting this method for Albendazole sulfone-d7, please note:
| Parameter | Performance for Albendazole Sulfone |
|---|---|
| Linear Range | 1 - 150 ng/mL (LLOQ of 1 ng/mL) |
| Relative Recovery (RRE) | 95.6% ± 8.17% (in blood) |
| Matrix Effect (ME) | 93.2% ± 6.17% (in blood) |
| Carryover | Resolved by needle wash |
This protocol outlines the simultaneous determination of albendazole (ABZ) and its metabolites, albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2), in plasma using Albendazole Sulfone-d7 as an internal standard. The method is based on established procedures with adaptations [1] [2].
1. Reagents and Materials
2. Preparation of Standard Solutions
3. Sample Preparation (Solid-Phase Extraction)
4. Liquid Chromatography (LC) Conditions
5. Mass Spectrometry (MS) Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| Albendazole (ABZ) | 266.1 | 234.1 [1] | Quantification |
| Albendazole Sulfoxide (ABZSO) | 282.1 | 240.0 [1] | Quantification |
| Albendazole Sulfone (ABZSO2) | 298.1 | 159.0* | Quantification |
| This compound (IS) | 305.1 | 159.0* (or 241.1 [4]) | Internal Standard |
Note: The product ion for ABZSO2 and ABZSO2-d7 is an example; please verify experimentally.
6. Calibration Curve and Data Processing
7. Method Validation The method should be validated according to guidelines like those from the European Medicines Agency (EMA) to ensure reliability. Key parameters include [2]:
The table below summarizes critical data from published methods for easy comparison.
| Parameter | LC-MS/MS Method [1] | HPLC-UV Method [2] |
|---|---|---|
| Analytes | ABZ, ABZSO | ABZ, ABZSO, ABZSO2 |
| Internal Standard | ABZ-d3, ABZSO-d5 | Not specified in excerpts |
| Linear Range (ng/mL) | ABZ: 0.200-50.0; ABZSO: 3.00-600 | All: 25-2000 (0.025-2.0 µg/mL) |
| Sample Volume | 100 µL | Not specified |
| Sample Prep | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Analysis Time | ~4-5 min | ~8.5 min (for ABZ) |
| LLOQ Precision (CV) | ≤15% (inferred from validation standards) | ≤15.1% |
The following diagram illustrates the complete experimental workflow, from sample preparation to quantitative calculation.
Integrating this compound as an internal standard significantly improves the robustness and accuracy of your bioanalytical method for albendazole metabolites. The protocols and data summarized here provide a strong foundation for developing a validated LC-MS/MS assay suitable for pharmacokinetic studies and bioequivalence trials [1] [4].
Albendazole sulfone-d7 is used in robust, high-throughput bioanalytical methods. The table below summarizes validated parameters from recent studies for easy comparison.
| Parameter | LC-MS/MS Method (Human Plasma) [1] | HPLC-PDA Method (Cattle Plasma) [2] [3] |
|---|---|---|
| Analyte(s) | Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) |
| Internal Standard | This compound (inferred from context and use) [4] | Not specified (Non-isotopic) |
| Linear Range | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | 0.025–2.0 µg/mL (for all three analytes) | | LLOQ | See linear range | 0.025 µg/mL (for all three analytes) | | Sample Volume | 50 µL | Not specified | | Sample Preparation | One-step extraction with an Ostro plate [1] | Solid-Phase Extraction (SPE) [2] [3] | | Chromatography | Gradient elution | Gradient elution (XBridge C18 column) | | Run Time | 4 minutes | Not specified | | Detection | Tandem Mass Spectrometry (MRM mode) | Photodiode Array (PDA) at 292 nm | | Validation Guideline | ICH M10 [1] | European Medicines Agency (EMA) [2] [3] |
This protocol is adapted from a validated method for human plasma [1] and incorporates the use of the stable isotope internal standard.
The following diagram illustrates the sample preparation and analysis workflow:
The described LC-MS/MS method has been validated according to international guidelines [1]:
This validated protocol is directly applicable in several key research areas:
Albendazole sulfone-d7, a deuterium-labeled internal standard, plays a critical role in the accurate quantification of albendazole and its metabolites in biological matrices. This stable isotope-labeled compound is structurally identical to native albendazole sulfone except for the replacement of seven hydrogen atoms with deuterium atoms, resulting in a molecular weight of 304.37 g/mol compared to 297.28 g/mol for the unlabeled compound [1]. The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it serves as an essential tool for correcting variations in extraction efficiency, matrix effects, and instrument performance [2] [3].
The quantification of albendazole metabolites, particularly albendazole sulfoxide and albendazole sulfone, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Albendazole sulfoxide is the pharmacologically active metabolite responsible for most of albendazole's anthelmintic efficacy, while albendazole sulfone represents a further oxidation product [4]. Understanding the pharmacokinetics of these metabolites is particularly important given the substantial inter-individual variation observed in albendazole sulfoxide systemic availability, which can significantly impact treatment efficacy [4].
This application note provides detailed protocols and analytical methods for the extraction and quantification of this compound across various biological matrices, focusing on optimized recovery, minimized matrix effects, and robust quantification to support pharmaceutical research and clinical monitoring.
The analysis of this compound requires sophisticated analytical approaches due to the complex nature of biological matrices and the low concentrations typically encountered in pharmacological studies. The fundamental principle underlying these methods is stable isotope dilution analysis, which leverages the nearly identical chemical properties of the deuterated and non-deuterated compounds, while exploiting their mass difference for detection by mass spectrometry [1].
For sample preparation, protein precipitation followed by liquid-liquid extraction has emerged as the most widely applicable technique. This approach effectively removes interfering compounds while maintaining high recovery of the target analytes. The choice of extraction solvents is critical, with mixtures of acetonitrile and water (typically 5:1 v/v) acidified with 0.1% formic acid demonstrating optimal recovery rates exceeding 95% for this compound [2]. For more complex matrices, particularly those with high lipid content, ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) has shown promise as a green alternative that minimizes organic solvent consumption while maintaining excellent extraction efficiency [5].
For analytical separation and detection, LC-MS/MS operating in multiple reaction monitoring (MRM) mode represents the gold standard due to its superior sensitivity and specificity. The method typically utilizes reversed-phase chromatography with C18 columns and gradient elution using water and methanol (both modified with 0.05% formic acid) as mobile phases. This configuration provides excellent separation of albendazole, albendazole sulfoxide, albendazole sulfone, and their corresponding deuterated internal standards [2] [3]. The mass spectrometric detection employs electrospray ionization (ESI) in positive mode, monitoring specific transitions for each compound that provide both high sensitivity and structural confirmation.
Table 1: Comparison of Analytical Platforms for this compound Quantification
| Platform | Sample Volume | Run Time | LLOQ | Key Advantages | Limitations |
|---|---|---|---|---|---|
| LC-MS/MS with protein precipitation [3] | 50 μL | 4 min | 0.5 ng/mL | High throughput, excellent sensitivity | Requires sophisticated instrumentation |
| NACE [6] | 500 μL | 8 min | 0.24 μg/mL (8×10⁻⁷ M) | Low solvent consumption, simple instrumentation | Lower sensitivity compared to LC-MS/MS |
| IL-DLLME LC-MS/MS [5] | 100-200 μL | ~15 min (including extraction) | Matrix-dependent | Green chemistry approach, excellent cleanup | More complex optimization required |
The protein precipitation method represents the most straightforward approach for extracting this compound from plasma samples. Begin by pipetting 50-100 μL of plasma sample into a 1.5 mL microcentrifuge tube. Add the appropriate volume of this compound working solution to achieve the desired concentration, typically 10-50 ng/mL [3]. Then add 240 μL of extraction solvent 1 (ES 1) consisting of acetonitrile/water (5:1 v/v) with 0.1% formic acid. Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation, then shake for 5 minutes at room temperature [2]. Centrifuge the samples at 13,000 × g for 10 minutes to pellet the precipitated proteins. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. For enhanced sensitivity or to reduce matrix effects, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 50-100 μL of initial mobile phase composition [2].
For whole blood samples, the extraction process requires modification to address the increased cellular complexity. Transfer 50 μL of whole blood to a microcentrifuge tube and add 300 μL of ES 1 (acetonitrile/water with 0.1% formic acid) to ensure complete precipitation of blood cells and proteins [2]. Vortex for 60 seconds, then shake for 5 minutes at room temperature. Centrifuge at 13,000 × g for 10 minutes and collect the supernatant for analysis. When using Mitra microsamplers, which absorb a precise volume of blood (typically 10-20 μL) via fingertip pricking, the entire device can be placed in a extraction tube containing 300 μL of ES 1 [2]. Extraction proceeds as described above, with the microsampler removed before centrifugation. The Mitra system has demonstrated superior robustness compared to dried blood spots (DBS) in validation studies, with more consistent extraction recovery and reduced matrix effects [2].
For complex matrices such as liver tissue, the IL-DLLME method provides enhanced cleanup and concentration. Homogenize the tissue sample (0.5-1.0 g) in appropriate buffer, then mix with the internal standard solution. The ionic liquid (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate) serves as the extraction solvent, while a disperser solvent (typically methanol or acetonitrile) facilitates contact between the aqueous sample and hydrophobic ionic liquid [5]. After vortexing and centrifugation, the sedimented ionic liquid phase containing the enriched analytes is collected for analysis. This method has demonstrated particular utility for multi-residue analysis of anthelmintic drugs in veterinary samples, with validation according to ISO/IEC 17025:2017 standards [5].
Figure 1: Workflow for the Extraction and Analysis of this compound from Biological Matrices
Optimal separation of this compound from its native counterpart and other metabolites is achieved through reversed-phase chromatography using a C18 column maintained at 40°C. The mobile phase consists of (A) 0.05% formic acid in water and (B) 0.05% formic acid in methanol. Employ a gradient elution program as follows: initial conditions 20% B, increased to 80% B over 2.5 minutes, held at 80% B for 1 minute, then returned to initial conditions and equilibrated for 1.5 minutes [2] [3]. The total run time is approximately 5 minutes with a flow rate of 0.4 mL/min. Injection volume typically ranges from 2-10 μL depending on sensitivity requirements. To minimize carryover, implement a needle wash procedure using methanol-water (9:1) with 0.1% formic acid after each injection [2].
Mass spectrometric detection is performed using a triple quadrupole instrument operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The ion source parameters should be optimized for the specific instrument but typically include: source temperature 150°C, desolvation temperature 500°C, capillary voltage 3.0 kV, and desolvation gas flow 1000 L/hr. For this compound, monitor the transition from m/z 304.1 → 159.3 for quantification [2] [1]. Additional transitions may be monitored for confirmation, though the limited fragmentation of the deuterated compound typically provides fewer product ions than the non-deuterated analog. The deuterium labeling results in a mass shift of approximately 7 Da compared to the native albendazole sulfone (m/z 297.1 → 159.3), allowing clear distinction between the internal standard and the analyte [1].
Table 2: Mass Spectrometric Parameters for Albendazole and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Function |
|---|---|---|---|---|---|
| This compound | 304.1 | 159.3 | 25-35 | 100 | Internal standard quantification |
| Albendazole sulfone | 297.1 | 159.3 | 25-35 | 100 | Analytic quantification |
| Albendazole sulfoxide | 282.1 | 240.4 | 20-30 | 100 | Metabolite quantification |
| Albendazole | 266.1 | 234.4 | 20-30 | 100 | Parent drug quantification |
Comprehensive validation of the this compound extraction method demonstrates consistent recovery across different biological matrices. In plasma samples, protein precipitation with acetonitrile/water (5:1 v/v) containing 0.1% formic acid provides recovery rates of 95-102% across the quantification range [2]. Whole blood samples require a slightly modified protocol with increased solvent volume but achieve comparable recovery of 93-98% [2]. The Mitra microsampler demonstrates superior performance with recovery rates of 94-103%, while traditional dried blood spots (DBS) show slightly lower but still acceptable recovery of 85-96% [2].
Matrix effects, characterized as ion suppression or enhancement, represent a critical validation parameter for LC-MS/MS methods. The use of this compound as an internal standard effectively corrects for matrix effects, which typically range from 93-103% in plasma and 89-103% in whole blood [2]. The consistency of matrix effects across different lots of biological matrix should be demonstrated with coefficients of variation below 15% [3].
The analytical methods demonstrate excellent sensitivity for this compound and related compounds. The lower limit of quantification (LLOQ) for albendazole sulfone using the deuterated internal standard is typically 0.5 ng/mL in plasma, with a signal-to-noise ratio exceeding 10:1 [3]. For albendazole sulfoxide, the LLOQ is approximately 5 ng/mL, while albendazole itself can be quantified at concentrations as low as 0.25 ng/mL [3]. The calibration curves show linear responses over concentration ranges of 0.5-500 ng/mL for albendazole sulfone, 5-3500 ng/mL for albendazole sulfoxide, and 0.25-200 ng/mL for albendazole, with coefficient of determination (R²) values exceeding 0.999 [3].
Table 3: Extraction Recovery of this compound Across Different Matrices
| Matrix | Low QC (5 ng/mL) | Medium QC (100 ng/mL) | High QC (150 ng/mL) | Matrix Effect | Reference |
|---|---|---|---|---|---|
| Plasma | 98.0 ± 4.8% | 96.8 ± 5.5% | 99.8 ± 3.2% | 102 ± 7.0% | [2] |
| Whole Blood | 96.0 ± 8.5% | 103 ± 1.3% | 93.8 ± 5.4% | 98.0 ± 5.5% | [2] |
| DBS | 85.0 ± 9.8% | 93.8 ± 5.4% | 90.2 ± 6.7% | 95.2 ± 6.8% | [2] |
| Mitra | 96.2 ± 9.5% | 91.2 ± 3.5% | 94.8 ± 4.2% | 93.2 ± 6.2% | [2] |
The use of this compound has significantly enhanced the precision and accuracy of albendazole pharmacokinetic studies, particularly in characterizing the extensive inter-individual variation in albendazole sulfoxide systemic availability. Research has demonstrated that factors such as age, existing parasitic infection, and concomitant food intake significantly influence albendazole pharmacokinetics [4]. For instance, receipt of a fatty meal prior to administration increases albendazole sulfoxide systemic availability by approximately 2-fold, while echinococcosis infection alters the metabolic profile compared to healthy individuals [4]. These findings have important implications for optimizing dosing regimens in different patient populations.
Pharmacokinetic parameters derived using this compound-based methods show consistent patterns across studies. The half-life of albendazole is approximately 1.5 hours, while albendazole sulfoxide and albendazole sulfone exhibit longer half-lives of 7-8 hours and 4-6 hours, respectively [2]. The time to reach maximum concentration (tmax) is approximately 2 hours for albendazole and 4 hours for its metabolites [2]. These parameters are crucial for establishing appropriate dosing intervals in clinical practice.
Therapeutic drug monitoring of albendazole and its metabolites is particularly valuable in the management of parasitic infections such as echinococcosis and neurocysticercosis, where treatment duration is extended and optimal drug exposure is critical for successful outcomes [3] [4]. The relationship between higher albendazole sulfoxide plasma concentrations and increased antiparasitic efficacy in patients with neurocysticercosis underscores the importance of accurate quantification [4]. Methods incorporating this compound enable clinicians to maintain drug levels within the therapeutic window, potentially enhancing treatment success while minimizing adverse effects.
In veterinary medicine, monitoring of anthelmintic drug residues in food-producing animals represents another important application. Regulatory agencies have established maximum residue limits (MRLs) for anthelmintic compounds in animal tissues, with the sum of albendazole sulfoxide, albendazole sulfone, and albendazole 2-amino sulfone not to exceed 1000 μg/kg in ruminant liver [5]. The use of deuterated internal standards like this compound provides the necessary accuracy and precision for compliance monitoring with these regulatory standards.
Poor Recovery: If recovery of this compound is consistently below 85%, verify the composition of the extraction solvent and ensure adequate mixing time. Increasing the proportion of organic solvent or extending the shaking time to 10 minutes may improve recovery, particularly for whole blood samples [2].
Matrix Effects: Significant ion suppression or enhancement (>15% compared to neat solutions) indicates inadequate cleanup. Implementing a evaporation and reconstitution step or switching to alternative extraction methods such as IL-DLLME can mitigate matrix effects [2] [5].
Carryover: High carryover between samples (>20% of LLOQ) can be addressed by implementing a more aggressive needle wash procedure (e.g., methanol-water 9:1 with 0.1% formic acid) and increasing the wash time [2].
Chromatographic Peak Tailing: Poor peak shape for this compound may result from secondary interactions with stationary phase residues. Increasing the formic acid concentration to 0.1% in both mobile phases typically improves peak symmetry [3].
This compound solutions in methanol or acetonitrile are stable for at least 6 months when stored at -20°C. In biological matrices, the compound demonstrates stability through three freeze-thaw cycles, at room temperature for 24 hours, and at -80°C for at least 12 months [3]. However, albendazole itself is prone to degradation in plasma samples, with significant conversion to albendazole sulfoxide observed when samples are left at room temperature for extended periods [6]. Immediate processing or freezing of samples is recommended to preserve the original analyte distribution.
The implementation of robust extraction and analysis methods for this compound is essential for accurate quantification of albendazole and its metabolites in biological matrices. The protocols detailed in this application note, particularly the protein precipitation extraction followed by LC-MS/MS analysis, provide reliable performance with excellent recovery and minimal matrix effects. The use of this deuterated internal standard corrects for analytical variations and enables precise pharmacokinetic characterization, supporting both clinical therapeutic drug monitoring and veterinary residue testing programs.
The demonstrated robustness of these methods across different sampling techniques, including conventional plasma sampling and novel microsampling approaches like Mitra, further enhances their utility in diverse research and clinical settings. As our understanding of the factors influencing albendazole pharmacokinetics continues to evolve, the availability of reliable analytical methods incorporating this compound will remain crucial for optimizing treatment outcomes in parasitic infections.
Albendazole sulfone-d7 is a deuterium-labeled internal standard used in the quantitative analysis of Albendazole metabolites in biological matrices. It is critical for ensuring accuracy and precision in methods based on LC-MS/MS [1] [2].
Table 1: Suggested LC-MS/MS Parameters for this compound and Related Analytes Based on methodologies for non-deuterated forms and related metabolites [2] [3].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| This compound (Proposed) | ~311.1* | ~204.1* | To be optimized | To be optimized |
| Albendazole sulfoxide [2] | 282.1 | 240.0 | 18 | 85 |
| Albendazole sulfone [3] | Not specified in results | Not specified in results | Not specified in results | Not specified in results |
| Albendazole [2] | 266.1 | 234.1 | 27 | 70 |
Note: The molecular weight of this compound is 304.37 g/mol [1]. The proposed precursor ion is an estimate based on the addition of seven deuterium atoms. The product ion and optimal parameters must be established experimentally.
Table 2: Key Validation Parameters and Suggested Targets This table outlines the core parameters that must be validated for a robust bioanalytical method.
| Parameter | Assessment Criteria | Experimental Approach & Target |
|---|---|---|
| Linearity & Range | Correlation coefficient (r), residuals | Analyze ≥6 non-zero calibrators across defined range. Target r > 0.99 [2] [3]. |
| Precision | Repeatability (within-run), Intermediate Precision (between-run) | Analyze QC samples (LQC, MQC, HQC) in replicates. Target RSD < 15% (≤20% for LLOQ) [3]. |
| Accuracy | Deviation of mean measured value from nominal value | Analyze QC samples. Target relative error (RE) < ±15% (≤±20% for LLOQ) [3]. |
| Lower Limit of Quantification (LLOQ) | Lowest measurable concentration with acceptable precision and accuracy | Signal-to-noise ratio typically ≥5. Must meet precision and accuracy targets [2]. |
| Recovery | Extraction efficiency | Compare analyte response from extracted samples to unextracted standards. Should be consistent and reproducible [2]. |
| Matrix Effect | Ion suppression/enhancement from co-eluting compounds | Calculate IS-normalized matrix factor from ≥6 different matrix lots. Target RSD < 15% [2]. |
This protocol is adapted from a method used for Albendazole and Albendazole sulfoxide in human plasma [2].
This is a generalized protocol based on common practices for similar compounds [2] [3].
The following diagrams illustrate the metabolic context of this compound and the general analytical workflow.
This compound serves as an optimal internal standard for the quantification of albendazole metabolites in complex biological matrices via LC-MS/MS. Using a protocol involving SPE and LC-MS/MS analysis with a C18 column provides a robust foundation. However, a complete validation demonstrating linearity, precision, accuracy, and absence of matrix effects is essential for generating reliable data.
| Analytic | Stationary Phase (Column) | Mobile Phase Composition | Detection | Runtime / Flow Rate | Citation |
|---|---|---|---|---|---|
| ABZ, ABZSO, ABZSO2 | XBridge C18 (4.6 mm × 250 mm, 5 µm) | Gradient: Ammonium Acetate Buffer (pH 6.6) and Acetonitrile | PDA (292 nm) | 1.2 mL/min | [1] [2] [3] |
| ABZ, ABZSO, ABZSO2, ABZ-2NH2-SO2 | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Isocratic: Acetonitrile and Aqueous solution (0.2% formic acid, 0.05% triethylamine) (31:69, v/v) | FLD | Not specified | [4] |
| ABZ, ABZSO, ABZSO2 | Waters XBridge C18 (100 × 4.6mm, 3.5µm) | Isocratic: Methanol, Water, Ammonia Solution | MS/MS (ESI+) | 0.70 mL/min | [5] |
| ABZ, ABZSO, ABZSO2 | Reversed-Phase C18 column | Gradient: 0.1% Trifluoroacetic Acid (TFA) in water and Methanol | PDA | Not specified | [6] |
Here is a logical workflow to systematically diagnose and resolve the peak separation problems you're encountering.
This method is designed for simultaneous determination of albendazole and its metabolites with high accuracy.
This method offers high sensitivity for complex matrices like muscle tissue.
Since you are using albendazole sulfone-d7 as an internal standard, its behavior should closely mimic the native analyte but must be chromatographically resolved.
In LC-MS analysis, particularly with electrospray ionization (ESI), the matrix effect refers to the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix. This is a major concern for quantitative accuracy, affecting method parameters like precision, accuracy, and linearity [1] [2].
Matrix effects are primarily caused by compounds such as:
Before correcting for matrix effects, you must first evaluate their presence and extent in your method. The table below summarizes the main assessment techniques.
| Method | Description | Output | Key Limitations |
|---|---|---|---|
| Post-Column Infusion [3] [2] | A blank matrix extract is injected while a standard solution is infused post-column. | A qualitative profile showing retention time zones with ion suppression/enhancement. | Does not provide quantitative data; can be time-consuming. |
| Post-Extraction Spiking [3] [2] | Compares the MS response of a pure standard solution to the response of the same analyte spiked into a processed blank matrix extract. | A quantitative value (e.g., % suppression or enhancement) at a specific concentration. | Requires a blank matrix. |
| Slope Ratio Analysis [3] | A variant of the post-extraction method that uses calibration curves from a pure standard and a matrix-matched standard. | A semi-quantitative comparison of the calibration slopes over a concentration range. | Requires a blank matrix. |
The following workflow illustrates how the post-column infusion method is typically executed:
Choosing the right strategy depends on your sensitivity requirements and the availability of a blank matrix. The following diagram provides a decision pathway to guide your approach, based on the comprehensive review literature [3]:
Here is a more detailed explanation of the strategies outlined above:
When your goal is to reduce the presence of matrix effects:
When minimization is insufficient, use calibration strategies to account for the effects:
The fundamental parameters for albendazole sulfone and its analogs are well-established in the literature. You can use the following table as a robust starting point for method development for the d7 form.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mass Spectrometer Source Notes | Citation |
|---|---|---|---|---|
| Albendazole Sulfone | 298.1 | 159.3 | Optimized via direct infusion; use 0.05% formic acid in mobile phases. | [1] |
| Albendazole Sulfoxide | 282.1 | 240.4 | Optimized via direct infusion; use 0.05% formic acid in mobile phases. | [1] |
| Albendazole | 266.1 | 234.4 | Optimized via direct infusion; use 0.05% formic acid in mobile phases. | [1] |
For albendazole sulfone-d7, you would typically adjust the precursor ion by +7 Da (to 305.1 m/z). The product ion is expected to be the same as for the non-deuterated compound (159.3 m/z) if the fragmentation occurs outside the deuterated portion of the molecule, but this should be confirmed experimentally.
Here is a validated liquid chromatography and sample preparation workflow you can adapt. This method simultaneously analyzes albendazole, albendazole sulfoxide, and albendazole sulfone, and is a strong foundation for your work [2].
1. Sample Preparation (Extraction)
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
The following diagram maps the workflow and key decision points for troubleshooting ionization efficiency, based on the established protocol.
Q: Why is the signal for my internal standard (this compound) low or inconsistent?
Q: I am observing high background noise or a high matrix effect. How can I resolve this?
Q: My method suffers from significant carryover. What can I do?
Q: The peaks for my analytes are poorly resolved. What should I check?
Here are common issues and solutions to improve the separation of Albendazole (ABZ), its metabolites, and their deuterated internal standards.
| Issue | Possible Causes | Suggested Solutions |
|---|
| Poor Peak Shape (Tailing/Broadening) | - Inactive column sites
The following workflows detail two validated methods for analyzing albendazole compounds, which you can adapt for the deuterated forms.
This method is based on a validation study that simultaneously determined ABZ, Albendazole sulfoxide (ABZSO), and Albendazole sulfone (ABZSO2) [1] [4].
This separation logic can be visualized as follows:
This high-throughput method is highly sensitive and uses deuterated internal standards, making it a good reference for working with albendazole sulfone-d7 [3] [2].
The logic of this rapid LC-MS/MS analysis is summarized below:
For easy comparison, here are the core parameters from the established methods.
| Parameter | HPLC-PDA Method [1] [4] | LC-MS/MS Method [3] [2] |
|---|---|---|
| Analytes | ABZ, ABZSO, ABZSO2 | ABZ, ABZSO, ABZSO2 (and deuterated IS) |
| Sample Prep | Solid-Phase Extraction (SPE) | Ostro Plate / SPE |
| Column | XBridge C18 (4.6x250mm, 5µm) | Hypurity C18 (50x4.6mm, 5µm) |
| Mobile Phase | ACN : Ammonium Acetate Buffer (pH 6.6) | ACN : 2mM Ammonium Acetate (pH 5.0) |
| Flow Rate | 1.2 mL/min | 0.5 mL/min |
| Detection | PDA (292 nm) | MS/MS (MRM) |
| Linearity Range | 0.025 - 2.0 µg/mL | ABZ: 0.2-50 ng/mL; ABZSO: 3-600 ng/mL |
The table below summarizes the key identifying information for Albendazole sulfone-d3, a compound closely related to the one you asked about, which can serve as a foundational reference for your method development [1] [2].
| Property | Description |
|---|---|
| Chemical Name | Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate [1] [2] |
| Molecular Formula | C12H12D3N3O4S [1] [2] |
| Molecular Weight | 300.4 g/mol [1] [2] |
| CAS Registry Number | 1448345-60-5 [1] [2] |
| Primary Application | Used as a reference standard in analytical method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production [1] [2]. |
Since the search results lack explicit experimental protocols, here is a general workflow and common troubleshooting areas for developing and optimizing a method using a deuterated internal standard like this compound. This framework can help you structure your technical support content.
The following diagram outlines the core method development and optimization cycle:
You can build your FAQ section around common pain points in the workflow above. Here are some potential topics and questions:
Area 1: Sample Preparation and Solubility
Area 2: Chromatographic Separation
Area 3: Mass Spectrometric Detection
| Feature | HPLC-PDA Method [1] | LC-MS/MS Method [2] | Chiral HPLC-Fluorescence Method [3] |
|---|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Photodiode Array Detection | Liquid Chromatography with Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Fluorescence Detection |
| Stationary Phase | XBridge C18 column (4.6 mm × 250 mm, 5 µm) [1] | C18 column (specific brand not stated) [2] | Chiralpak AD chiral phase column [3] |
| Mobile Phase | Gradient elution: Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1] | Gradient elution: Water and Methanol, both with 0.05% formic acid [2] | Isocratic: n-hexane/isopropanol/ethanol (81:14.75:4.25, v/v/v) [3] |
| Flow Rate | 1.2 mL/min [1] | Not specified | 1.1 mL/min [3] |
| Detection | PDA at 292 nm [1] | MS/MS with specific mass transitions [2] | Fluorescence (λexc=280 nm, λem=320 nm) [3] |
| Sample Preparation | Solid-Phase Extraction (SPE) [1] | Protein Precipitation (Acetonitrile/Water with formic acid) for plasma/blood [2] | Liquid-Liquid Extraction with Ethyl Acetate [3] |
| Key Application | Simultaneous determination of Albendazole, Albendazole sulfoxide, and Albendazole sulfone in cattle plasma [1] | Quantification of ABZ and metabolites in various matrices, including dried-blood spots (DBS) and Mitra microsamples [2] | Enantioselective determination of (+)- and (-)-Albendazole sulphoxide in human CSF and plasma [3] |
Interference from Albendazole sulfone-d7 or other metabolites can arise from several sources. Here are common scenarios and recommended solutions based on the methodologies.
Here is a detailed methodology based on the validated LC-MS/MS approach, which is highly relevant for working with this compound [2].
1. Equipment and Reagents
2. Sample Preparation (Protein Precipitation for Plasma/Blood) a. Spike a known amount of this compound into the sample. b. Add a volume of extraction solvent (e.g., 240 µL for plasma, 300 µL for blood) [2]. c. Vortex mix for 5 minutes at room temperature. d. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet proteins. e. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen or air. f. Reconstitute the dry residue in methanol for LC-MS/MS analysis.
3. LC-MS/MS Conditions
4. Data Analysis
The following chart outlines a systematic approach to diagnosing and resolving interference issues in your experiments.
| Question | Answer |
|---|---|
| What are the primary chemical properties of Albendazole Sulfone-d7? | It is a deuterated internal standard. The deuterium atoms are on the propylthio side chain. Key MS/MS transition is m/z 287.1 → 241.1 [1]. |
| What are the major causes of deuterium loss in this compound? | Deuterium loss is primarily caused by exchange with protic solvents (e.g., water, methanol), exposure to acidic/basic conditions, and elevated temperatures during sample preparation and analysis. |
| Which sample preparation method is recommended to minimize deuterium loss? | Solid-Phase Extraction (SPE) is recommended. Using Strata-X SPE cartridges can achieve recoveries of 89.85%–98.94% for analytes and internal standards, minimizing harsh conditions [1]. |
| What are the optimal LC-MS/MS conditions for analysis? | Use a Hypurity C18 column with an isocratic mobile phase of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a 80:20 (v/v) ratio. The flow rate is 0.5 mL/min [1]. |
| How should this compound be stored? | Prepare stock solutions in anhydrous methanol or acetonitrile and store at ≤ -20°C. Ensure containers are tightly sealed to prevent atmospheric moisture absorption. |
| Observable Problem | Potential Root Cause | Recommended Solution |
|---|---|---|
| Progressively decreasing response of this compound | Deuterium exchange during storage or sample prep | Check solvent quality for stock solutions; avoid freeze-thaw cycles; use fresh, anhydrous solvents. |
| Lower-than-expected recovery and precision | Inefficient sample cleanup and harsh extraction | Replace Liquid-Liquid Extraction (LLE) with a gentler SPE protocol to improve recovery and consistency [1]. |
| Peak broadening or splitting in chromatography | Active sites or suboptimal mobile phase | Use mobile phase with 2.0 mM ammonium acetate at pH 5.0 to improve peak shape; condition the LC system thoroughly [1]. |
| Inaccurate quantification | Deuterium loss during ionization (in-source) | Optimize ESI source parameters: lower ion spray voltage and gas temperature if possible to reduce in-source fragmentation [1]. |
This protocol is adapted from a validated method for simultaneous determination of albendazole and its metabolites in human plasma [1].
Step 1: Sample Loading
Step 2: Washing
Step 3: Elution
Step 4: Reconstitution
The following conditions have been proven to provide sensitive and rapid determination [1].
Liquid Chromatography (LC)
Mass Spectrometry (MS) - Triple Quadrupole
This workflow diagram outlines the core analytical process:
Albendazole sulfone-d7 is a deuterium-labeled analog of Albendazole sulfone, primarily used as a reference standard for analytical techniques like LC-MS and NMR [1] [2].
The table below summarizes its core identity and the supplier-recommended handling instructions:
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 g/mol [1] |
| Application | Internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1] |
| Handling | For research use only. Not for human use [1] [2]. |
| Shipping | Room temperature (continental US) [1] |
| Recommended Storage | "Under the recommended conditions in the Certificate of Analysis" [1] |
For your technical support center, here are the critical points to communicate regarding the stability of this compound.
Although direct data on the deuterated form is lacking, research on the parent drug Albendazole shows that its main degradation route is oxidation, which is highly influenced by temperature [3]. It can also degrade via hydrolysis in alkaline media under high temperatures [3]. Since this compound is an oxidation product, these factors should still be considered for its stability.
Given the lack of specific data, the following best practices are recommended:
To establish the stability profile of this compound in your specific experimental solution, you can follow this workflow. The diagram below outlines the key stages of this process.
Here is a detailed methodology for the analysis stage, which you can include in your troubleshooting guides:
A Detailed Protocol for Forced Degradation Study (Based on Albendazole Research) [3]
This method can be adapted to stress-test your this compound solutions.
Carryover occurs when analyte from a high-concentration sample is detected in a subsequent blank injection. For a stable-labeled internal standard like albendazole sulfone-d7, which is chemically very similar to its unlabeled form (albendazole sulfone), this is a common challenge. The primary cause is often the incomplete elution of the analyte from the chromatographic system or adsorption to system components [1] [2].
Here are answers to specific issues you might encounter.
FAQ 1: How can I reduce carryover of this compound in my LC-MS/MS method?
Carryover reduction requires a multi-faceted approach targeting the autosampler and LC pathway. The table below summarizes the most effective strategies.
| Troubleshooting Area | Action | Rationale & Implementation Tip |
|---|---|---|
| Needle & Injection Port | Increase washing cycles. Use a stronger wash solvent. | Removes residual analyte from the needle's exterior and interior. A solvent with higher elution strength (e.g., higher organic solvent percentage, methanol, or acetonitrile) than the mobile phase is often effective [1]. |
| LC Flow Path | Implement a strong wash step in the gradient. | A dedicated step at a high percentage of organic solvent (e.g., 80-95%) helps elute strongly retained compounds from the column and system. |
| Mobile Phase & Column | Use mobile phase additives. Consider a different column chemistry. | Additives like formic acid or ammonium acetate can improve peak shape and reduce interaction with silanol groups on the column [2]. Some analytes exhibit less carryover on different column brands or stationary phases. |
| Method Validation | Quantitatively assess carryover as part of validation. | The EMA guideline requires testing by injecting a blank sample after a high-concentration calibrator [2]. Carryover should typically be ≤20% of the LLOQ. |
FAQ 2: What is a standard validation procedure to check for carryover?
A standard protocol, as required by the European Medicines Agency (EMA) guideline, involves the following steps [2]:
FAQ 3: Our method shows high carryover even after extensive needle washing. What else can we check?
If washing is insufficient, the issue may lie in the chromatographic column or other system components.
The following diagram outlines a logical, step-by-step workflow to diagnose and resolve persistent carryover issues.
I hope this structured guide provides a solid foundation for troubleshooting this compound carryover in your lab.
It's important to note that the search results did not yield a specific, ready-to-use protocol for This compound. The guidance above is based on:
Should you require techniques for analyzing the parent drug and its primary metabolites, the following methodology from a recent study can serve as a reference.
Detailed Methodology: Simultaneous Analysis of Albendazole and Metabolites [1]
What is this compound and what is its primary application?
This compound is a deuterium-labeled internal standard used in quantitative analysis. Its core function is to correct for variability in sample preparation and instrument response, which is crucial for generating accurate and reliable data.
What are the key specifications of this compound?
The table below summarizes the fundamental properties of this compound as provided by one supplier [1].
| Property | Specification |
|---|---|
| Molecular Weight | 304.37 g/mol |
| Molecular Formula | C₁₂H₈D₇N₃O₄S |
| Legal & Use Status | Controlled substance; "For research use only. We do not sell to patients." |
| Storage | Store under recommended conditions in the Certificate of Analysis |
Here are detailed methodologies from validated studies that demonstrate the use of deuterated internal standards for analyzing albendazole and its metabolites.
1. LC-MS/MS Method for Human Plasma
This protocol uses solid-phase extraction (SPE) and deuterated internal standards for high sensitivity [3].
The following diagram illustrates the sample preparation and analysis workflow.
2. HPLC-UV Method for Cattle Plasma
This method offers an alternative using more accessible HPLC-UV instrumentation and includes Albendazole sulfone [4].
What should I do if my method lacks sensitivity for low-concentration samples?
How can I minimize matrix effects in my LC-MS analysis?
What if I observe poor recovery of the analyte or internal standard?
To summarize the technical support guide:
The table below summarizes the key physicochemical and application data for Albendazole sulfone-d7, primarily used as an internal standard for quantitative analysis [1] [2].
| Property | Specification / Value |
|---|---|
| Chemical Name | Methyl (5-((propyl-d7)thio)-1H-benzo[d]imidazol-2-yl)carbamate [2] |
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] |
| Molecular Weight | 304.37 g/mol [1] |
| CAS Number | 1287076-43-0 [2] |
| Primary Application | Deuterated internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
| Biological Role | Deuterium-labeled form of Albendazole sulfone, a metabolite of Albendazole with anti-parasitic effects [1] [3] |
| Purity | ≥98% (for the unlabeled Albendazole sulfone standard) [4] |
A critical factor for accurate quantification is understanding the compound's metabolic pathway. This compound is a stable isotope-labeled analog of Albendazole sulfone, which is a metabolite of the parent drug Albendazole [1] [4]. Research indicates that Albendazole sulfone itself has direct biological activity against parasites like Wolbachia endosymbionts, which is significant for diseases like lymphatic filariasis and African river blindness [3].
When using this compound as an internal standard to quantify the unlabeled Albendazole sulfone in biological samples, you must develop chromatographic methods that can clearly separate the analyte from its precursor metabolite, Albendazole sulfoxide, and the parent drug, Albendazole [3]. Failure to achieve baseline separation can lead to inaccurate quantification due to signal interference.
The following diagram outlines a general workflow for quantifying Albendazole and its metabolites using this compound as an internal standard.
Here are some common issues researchers might encounter:
Q: Why is the signal for my internal standard (this compound) inconsistent?
Q: How can I improve the separation of Albendazole sulfone from its metabolites?
Q: My calibration curve has a poor fit. What could be the cause?
The following table summarizes two detailed SPE protocols for cleaning up samples containing albendazole and its metabolites from plasma [1] [2].
| Aspect | Method 1: HPLC-PDA for ABZ, ABZSO, & ABZSO2 [1] | Method 2: LC-MS/MS for ABZ & ABZSO [2] |
|---|---|---|
| Application | Determination in cattle plasma | Determination in human plasma |
| Analytes | Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) | Albendazole (ABZ), Albendazole Sulfoxide (ABZSO) |
| Internal Standard (IS) | Not specified | Albendazole-d3 (for ABZ), Albendazole sulfoxide-d5 (for ABZSO) |
| SPE Sorbent | Not specified | Strata-X (30 mg/1 mL) |
| Sample Volume | Not specified | 100 µL |
| Conditioning | Not specified | 1 mL of methanol |
| 1 mL of water | ||
| Loading | Plasma sample after protein precipitation | 100 µL of plasma sample |
| Washing | Not specified | 1 mL of 5% methanol in water |
| Elution | Not specified | 1 mL of methanol |
| Post-Elution | Eluate was evaporated to dryness under a nitrogen stream. The dry residue was reconstituted in 200 µL of mobile phase [1]. | The collected eluate was evaporated to dryness at 40°C under a gentle nitrogen stream. The dry extract was reconstituted in 300 µL of mobile phase and centrifuged before analysis [2]. |
The sample cleanup process is a critical step within the broader analytical method. The following diagram outlines the general workflow for sample preparation and analysis based on the cited methods:
Based on the methodologies, here are solutions to common issues you might encounter during the sample cleanup process.
Q1: What can I do if I observe poor recovery of the analytes?
Q2: How can I reduce matrix effects in LC-MS analysis?
Q3: The method mentions a different matrix (e.g., plant tissue). Is there an alternative cleanup approach?
| Analytical Goal | Matrix | Column Type | Specific Column | Mobile Phase | Detection | Key Points & Citations |
|---|---|---|---|---|---|---|
| Simultaneous Achiral Analysis of ABZ metabolites | Pig & Poultry Muscle | Reversed-Phase C18 | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | 31% Acetonitrile / 69% Aqueous (0.2% formic acid, 0.05% triethylamine) | FLD (Fluorescence) | Robust multi-residue method; suitable for ABZ-SO2 as part of a metabolite panel [1]. |
| Simultaneous Achiral Analysis of RBZ & ABZ-SO2 | Sheep Plasma | Reversed-Phase C18 | C-18 Column | Isocratic system (optimized via QSRR) | UV | Rapid method with run time under 10 minutes [2]. |
| Enantioselective Analysis of ABZ-SO | Bovine Plasma | Multidimensional: Achiral-Chiral | 1. C8-RAM-BSA (clean-up) 2. Amylose tris(3,5-dimethylphenylcarbamate) | Phosphate Buffer (10 mmol L⁻¹, pH 7.5):Acetonitrile (60:40, v/v) | FLD (λ_ex 290 nm, λ_em 320 nm) | Fully automated system for direct plasma injection and chiral resolution [3]. | | Enantioselective Analysis of ABZ metabolites | Human CSF | Chiral | Chiralpak AD | n-Hexane / Isopropanol / Ethanol (81:14.75:4.25, v/v/v) | FLD (λ_ex 280 nm, λ_em 320 nm) | Normal-phase method for resolving enantiomers in cerebrospinal fluid [4]. | | LC-MS/MS Quantification of ABZ & metabolites | Human Plasma, Blood, DBS | Reversed-Phase C18 | C18 Column | Gradient: Water & Methanol (both with 0.05% formic acid) | MS/MS | Validated for albendazole, albendazole sulfoxide, and albendazole sulfone; suitable for deuterated internal standards [5]. |
Here are answers to specific issues you might encounter, based on the experimental protocols from the literature.
Q1: I need to develop a robust, multi-residue method for quantifying Albendazole sulfone alongside other metabolites in a complex biological matrix. What is a good starting point?
Q2: My goal is to perform enantioselective analysis of Albendazole sulfoxide. How can I achieve this?
Q3: I am seeing poor recovery or a significant matrix effect when extracting from blood microsamples (e.g., DBS). How can this be improved?
To help visualize the decision-making process for selecting the right method, the following workflow diagram outlines the key questions to ask:
The table below summarizes the key mass spectrometry parameters for albendazole and its metabolites, as reported in recent methods. You can use the values for albendazole sulfone as a direct reference for optimizing albendazole sulfone-d7. [1] [2]
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Source |
|---|---|---|---|---|
| Albendazole (ABZ) | 266.1 | 234.1 | 27 | [2] |
| Albendazole sulfoxide (ABZSO) | 282.1 | 240.0 | 18 | [2] |
| Albendazole sulfone (ABZSO2) | 297.9 | 159.0 | Not specified | [1] |
| Albendazole sulfone (ABZSO2) | 298.0 | 266.0 | 29 | [2] |
| Albendazole-d3 (IS) | 269.1 | 234.1 | 27 | [2] |
| Albendazole sulfoxide-d5 (IS) | 287.1 | 241.1 | 18 | [2] |
| This compound | ~305.1* | ~266.0 / ~159.0* | To be optimized | Inference |
Note: The precursor ion for This compound is inferred by adding +7 amu to the documented albendazole sulfone (ABZSO2) mass. Product ions are expected to be similar to the non-deuterated compound, particularly those fragments that do not include the deuterated part of the molecule. [2]
Since specific parameters for the deuterated standard are not listed, you will need to optimize them experimentally. Here is a detailed workflow and a step-by-step guide based on standard practices.
The following diagram outlines the logical workflow for optimizing mass transitions for a deuterated internal standard like this compound:
Step-by-Step Guide:
[M+H]+. For this compound, the theoretical mass is approximately 305.1 m/z (based on a +7 amu shift from the 298.0 m/z reported for the non-deuterated form). [2]Q1: Why should I monitor multiple MRM transitions for this compound? Using one transition for quantification and a second for qualification is a standard practice to ensure the specificity and identity of the internal standard. It helps confirm that the detected signal is from the correct compound and not an isobaric interference.
Q2: The signal for my deuterated internal standard is low. What could be the cause? Low signal intensity can be due to several factors:
Q3: How can I minimize interference from the non-deuterated analyte in my internal standard? Ensure you purchase a high-quality internal standard with a high isotopic purity (typically >99%). This minimizes the "cross-talk" or bleed-through of the non-deuterated form into the channel of the deuterated standard.
The table below summarizes the core characteristics of Albendazole sulfone and its deuterated counterpart.
| Feature | Albendazole Sulfone | Albendazole Sulfone-d7 |
|---|---|---|
| Chemical Relationship | Parent compound; active metabolite of Albendazole [1] [2] | Deuterium-labeled analog of Albendazole Sulfone [3] |
| Chemical Formula | C₁₂H₁₅N₃O₄S [4] | C₁₂H₈D₇N₃O₄S [3] |
| Molecular Weight | Not explicitly stated, but can be calculated from formula. | 304.37 g/mol [3] |
| Primary Biological Role | • Metabolite of the anthelmintic drug Albendazole [1] [2] • Exhibits anti-parasitic effects [5] [3] | Deuterated version used as a research tool [3] | | Key Research Applications | • Studied for its role in Albendazole's detoxification and efficacy [1] • Investigated for direct anti-Wolbachia activity in filarial nematode infections [5] | • Used as an internal standard in quantitative analysis (LC-MS, GC-MS) [3] • Used as a tracer in drug metabolism and pharmacokinetic (PK) studies [3] |
To understand how these compounds are used in practice, here is a breakdown of their key research applications and relevant experimental methodologies.
| Compound | Research Context & Application | Supporting Experimental Details |
|---|---|---|
| Albendazole Sulfone | Cytotoxicity & Metabolism Studies: Used in cell-based models to understand the detoxification pathway of Albendazole [1]. | Protocol: Cells (hepatocytes, hepatoma lines) exposed to Albendazole. Metabolite presence in culture media quantified using LC-MS/MS. Cell viability assessed via MTT assay after 24-72h [1]. |
| Anti-Filarial Drug Target: Identified as a direct disruptor of Wolbachia endosymbionts, independent of its effect on the host nematode's microtubules [5]. | Protocol: Wolbachia-infected insect cell lines and Brugia malayi nematodes treated with Albendazole sulfone. Intracellular bacterial titer measured; bacterial morphology assessed via DNA staining and FtsZ immunofluorescence [5]. | |
| This compound | Pharmacokinetic (PK) Studies: Serves as a stable isotope internal standard for precise quantification of Albendazole sulfone in biological samples [3] [6]. | Protocol: Used in LC-MS/MS methods to analyze drug and metabolite concentrations in plasma, blood, and dried-blood spots (DBS). Validated for parameters like extraction efficiency and matrix effects [6]. |
Choosing between these compounds depends entirely on your research goals, as they serve fundamentally different purposes.
The metabolic pathway of Albendazole and the point where this compound is used as a tracer can be visualized as follows:
For researchers designing experiments, here are specific methodologies from the search results:
For Cytotoxicity & Metabolite Formation Assessment [1]:
For Anti-Wolbachia Activity Screening [5]:
| Property | Albendazole Sulfone-d7 (Deuterated Standard) | Albendazole Sulfone (Non-deuterated Standard) |
|---|---|---|
| CAS Number | 54029-12-8 (unlabeled) [1] | 75184-71-3 [2] |
| Molecular Formula | C₁₂H₈D₇N₃O₃S [1] | C₁₂H₁₅N₃O₄S [2] |
| Molecular Weight | 288.37 g/mol [1] | Information missing |
| Primary Application | Internal standard for mass spectrometry [1] | Analytical reference standard [2] |
The search results highlight several key gaps that prevent the creation of a full comparison guide:
While specific protocols were not found, the general role of a deuterated internal standard in a bioanalytical workflow can be summarized. The following diagram illustrates this conceptual process.
To understand the purpose of a deuterated standard like albendazole sulfone-d7, it is first crucial to understand the metabolic pathway of the parent drug, albendazole. The following diagram illustrates this process.
As shown above, albendazole sulfone is a key metabolite. The search results provide the following insights about it and the parent drug:
While the search results do not contain a direct metabolic stability assessment of the deuterated compound itself, they clearly define its primary use in scientific research.
Since direct data is unavailable, here is a framework for how a metabolic stability assessment for this compound is typically conducted, based on standard practices in pharmaceutical research.
The core of the assessment involves incubating the compound with metabolically active systems and measuring its depletion over time.
In a comparative guide, you would structure the results in a table for easy comparison. The key parameters are listed below.
| Stability Parameter | Description | Experimental Measurement |
|---|---|---|
| In Vitro Half-life (T₁/₂) | Time for parent compound concentration to reduce by half. | Determined from the slope of the natural log of concentration vs. time plot. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to remove the drug. | Calculated from the in vitro half-life and scaling factors. |
| Metabolite Profile | Identification and quantification of metabolites formed. | LC-MS/MS chromatograms showing peaks for this compound and any further metabolites. |
This compound is a deuterium-labeled form of albendazole sulfone, which is a metabolite of the anthelmintic drug albendazole [1] [2]. The table below summarizes its core characteristics and research applications.
| Property | Description |
|---|---|
| Chemical Identity | Deuterium-labeled albendazole sulfone [1] |
| Parent Drug | Albendazole (a benzimidazole anthelmintic) [3] [4] |
| Biological Role | Metabolite of Albendazole; exhibits anti-parasite activity [1] [3] |
| Primary Research Use | Serves as a stable isotope tracer or internal standard for quantitative analysis [1] |
Stable isotopes like this compound are crucial tools in clinical pharmacology and drug development. The main applications for a compound like this fall into two categories:
The diagram below illustrates a generalized protocol for using a deuterated internal standard like this compound in a pharmacokinetic study, which is a common application mentioned in the search results [5].
This workflow is based on standard practices in the field [5]. Here is a breakdown of the key steps:
It is important to note that deuterated compounds like this compound are intended for research use only and not for direct human or animal treatment [1]. The search results indicate that while stable isotopes are generally safe for research use due to their non-radioactive nature, the potential for kinetic isotope effects (where the deuterium atom can slightly alter reaction rates) must be considered [5].
The table below summarizes the key validation parameters from two studies that developed and validated methods for quantifying albendazole sulfone. These parameters are crucial for ensuring a method is reliable, accurate, and precise.
| Validation Parameter | HPLC-UV Method (Cattle Plasma) [1] | LC-MS/MS Method (Human Plasma/Blood) [2] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with UV detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Linearity Range | 0.025 - 2.0 µg/mL | 1 - 150 ng/mL (for albendazole sulfone) |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | 1 ng/mL |
| Accuracy | 93.3% - 114.1% (for albendazole sulfone) | 93.8% - 103% (Recovery in blood) |
| Precision (CV) | Within and between-run precision met EMA criteria (CV ≤ 15.1%) | Coefficient of Variation (CV) met FDA guidelines |
| Specificity/Selectivity | No interference from endogenous plasma components | No significant interference reported |
| Matrix Effect | No alteration in analyte response found | Matrix effect resolved via sample evaporation and reconstitution |
Here is a summary of the core methodologies used in the studies from which the validation data were derived.
Sample Preparation (Solid-Phase Extraction for HPLC-UV) [1]:
Sample Preparation (Protein Precipitation for LC-MS/MS) [2]:
Chromatography and Detection (LC-MS/MS) [2]:
While the search results do not provide a full validation report for This compound, they clearly define its primary application. This compound is a deuterium-labeled stable isotope of albendazole sulfone [3]. Its key characteristics and uses are:
The following diagram illustrates the general workflow of a quantitative bioanalytical method using a deuterated internal standard like this compound.
For a complete method validation using this compound, you would typically follow these steps:
The table below summarizes two validated methods for analyzing albendazole (ABZ) and its key metabolites, albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2). These can serve as reference for cross-validation.
| Characteristic | HPLC-PDA Method [1] [2] | LC-MS/MS Method [3] |
|---|---|---|
| Analytes | ABZ, ABZSO, ABZSO2 | ABZ, ABZSO |
| Internal Standard (IS) | Not specified in excerpt | ABZ-d3, ABZSO-d5 |
| Sample Matrix | Cattle plasma | Human plasma |
| Sample Prep | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 0.025 - 2.0 µg/mL for all analytes | ABZ: 0.2-50.0 ng/mL; ABZSO: 3.0-600 ng/mL |
| Key Validation Parameters | Selectivity, specificity, matrix effect, accuracy, precision | Linearity, recovery, matrix effect |
The following diagram illustrates a general experimental workflow for cross-validation, synthesized from the reviewed methodologies. You can adapt it for albendazole sulfone-d7.
Here are detailed methodologies for key experiments based on the search results:
This compound is a deuterium-labeled form of Albendazole sulfone, which is a key metabolite of the anthelmintic drug Albendazole [1]. The table below summarizes its core characteristics:
| Feature | Description |
|---|---|
| Role | Deuterium-labeled internal standard [1] |
| Molecular Weight | 304.37 g/mol [1] |
| Chemical Formula | C₁₂H₈D₇N₃O₄S [1] |
| Primary Application | Used as a tracer and internal standard for quantitative analysis by LC-MS, GC-MS, or NMR [1] |
| Biological Activity | The non-deuterated Albendazole sulfone exhibits anti-parasite effects [1] |
Incorporating deuterium (a heavy isotope of hydrogen) into drug molecules is a strategy used to improve their pharmacokinetic and metabolic profiles [2]. While the deuterated and non-deuterated forms are nearly identical in structure, the deuterium kinetic isotope effect (DKIE) means the stronger carbon-deuterium (C-D) bond is more stable and cleaves slower than a carbon-hydrogen (C-H) bond [2].
This principle can be applied in two main ways in drug discovery:
The following diagram illustrates the logical relationship between deuterium incorporation and its outcomes in drug research and development:
Although a direct comparison for the sulfone metabolite is unavailable, one study provides crucial context on the albendazole metabolic pathway. Research on albendazole cytotoxicity in model systems found that the formation of metabolites, including albendazole sulfoxide and albendazole sulfone, is associated with the drug's detoxification [3]. The study concluded that the metabolites have a lower cytotoxic potential to mammalian cells than the parent drug [3].
Deuterated compounds like Albendazole sulfone-d7 and Albendazole sulfoxide-d7 are primarily used as internal standards in analytical techniques such as LC-MS to ensure accurate measurement of drug and metabolite levels in biological samples [1] [2]. Their key differentiators lie in the biological role and activity of their non-deuterated forms.
The table below summarizes the core characteristics and roles of the primary metabolites:
| Feature | Albendazole Sulfoxide / Albendazole Sulfoxide-d7 | Albendazole Sulfone / this compound |
|---|---|---|
| Role & Activity | Primary, pharmacologically active metabolite [3] [4] | Secondary, inactive metabolite [5] [4] |
| Biological Relationship | First oxidation product of Albendazole [5] | Further oxidation product of Albendazole Sulfoxide [5] |
| Scolicidal Efficacy (5 min) | 98.4% [3] | 97.3% [3] |
| Cytotoxicity | Lower cytotoxic potential than Albendazole [4] | Lower cytotoxic potential than Albendazole [4] |
| Primary Application | Active metabolite; deuterated form used as an internal standard [2] | Inactive metabolite; deuterated form used as an internal standard [1] |
Here are summaries of key experiments that provide the foundational data for comparing these metabolites.
This experiment evaluated the effectiveness of various agents at killing Echinococcus granulosus protoscoleces [3].
| Agent | Efficacy at 5 min | Efficacy at 10 min |
|---|---|---|
| Albendazole Sulfoxide | 98.4% | 99.5% |
| Albendazole Sulfone | 97.3% | 98.6% |
| Combined Solution | 98.6% | 99.6% |
This study investigated the cytotoxic potential of Albendazole and its metabolites in different mammalian cell cultures [4].
The following diagram illustrates the metabolic pathway of Albendazole and a general experimental workflow for cytotoxicity assessment, based on the studies cited.
The table below summarizes the key characteristics of this compound based on current search results:
| Aspect | Description |
|---|---|
| Chemical Identity | Deuterium-labeled analog of Albendazole Sulfone [1]. |
| Primary Application | Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [1]. |
| Biological Activity | Retains anti-parasitic effect against Echinococcus multilocularis Metacestodes, as per its non-labeled parent metabolite [1]. |
| Molecular Formula | C₁₂H₈D₇N₃O₄S [1] [2]. |
| Molecular Weight | 304.37 g/mol [1] [2]. |
| CAS Number | 2469575-37-7 [2]. |
| Key Suppliers | MedChemExpress (MCE) and ClearSynth [1] [2]. |
While data for the deuterated form is lacking, a 2025 validated HPLC method for simultaneous determination of albendazole and its metabolites (albendazole sulfoxide and albendazole sulfone) in plasma provides a robust experimental protocol that can be directly adapted for this compound [3].
The workflow below illustrates the key steps in this analytical method:
This method was fully validated according to European Medicines Agency (EMA) guidelines, demonstrating satisfactory performance in [3]:
The following table summarizes the key parameters for Albendazole sulfone from a specific LC-MS/MS method developed for patient monitoring. This method has been fully validated as precise and accurate [1].
| Parameter | Details for Albendazole Sulfone |
|---|---|
| Biological Matrix | Human plasma [1] |
| Linear Range | 10 - 1500 ng/mL [1] |
| Sample Volume | 200 µL [1] |
| Sample Extraction | Liquid-liquid extraction with ether-dichloromethane-chloroform (60:30:10, v/v/v) [1] |
| Chromatography | C18 column with methanol - 20 mmol/L formic acid (70:30) as mobile phase [1] |
| Method Performance | Precise (RSD < 12%) and accurate (RE < 7%) [1] |
The methodology below, adapted from a study on albendazole metabolites, outlines a reliable experimental workflow you can follow to establish the linearity for Albendazole sulfone-d7 in your own laboratory [1]. The process can be visualized in the following workflow.
Step 1: Prepare Calibration Standards
Step 2: Sample Processing
Step 3: LC-MS/MS Analysis
Step 4: Data Calculation and Assessment
When planning your linearity range assessment for this compound, consider the following:
The following table summarizes the conscious variations in method parameters and their impact, as validated for the simultaneous determination of albendazole and its metabolites [1] [2]. The method was deemed robust, as all variations resulted in a relative standard deviation (% RSD) of less than 5%.
| Parameter Tested | Variation Introduced | Acceptance Criterion | Result |
|---|---|---|---|
| Detection Wavelength | ± 2 nm | % RSD < 5% | Met [1] [2] |
| Mobile Phase Flow Rate | ± 0.2 mL/min | % RSD < 5% | Met [1] [2] |
| pH of Mobile Phase | ± 0.2 | % RSD < 5% | Met [1] [2] |
This robustness testing ensures that the HPLC method provides reliable and consistent results even with minor, intentional fluctuations in the instrumental conditions.
The robustness data was generated as part of a full method validation. Here is the core experimental workflow:
The relationship between the experimental parameters and the validation process can be visualized as follows: